molecular formula C16H19N5O7 B016731 2',3',5'-Tri-O-acetyladenosine CAS No. 7387-57-7

2',3',5'-Tri-O-acetyladenosine

Cat. No.: B016731
CAS No.: 7387-57-7
M. Wt: 393.35 g/mol
InChI Key: GCVZNVTXNUTBFB-XNIJJKJLSA-N
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Description

2',3',5'-Tri-O-acetyladenosine, also known as this compound, is a useful research compound. Its molecular formula is C16H19N5O7 and its molecular weight is 393.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNVTXNUTBFB-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-57-7
Record name 2',3',5'-Tri-O-acetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

2',3',5'-Tri-O-acetyladenosine: A Technical Guide to its Function as a Cell-Permeable Adenosine Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the function and application of 2',3',5'-Tri-O-acetyladenosine. This synthetic nucleoside analog serves as a crucial research tool, functioning as a cell-permeable prodrug that effectively delivers adenosine into the intracellular environment. Herein, we detail its mechanism of action, summarize its physicochemical properties, provide detailed experimental protocols for its use and analysis, and illustrate the downstream signaling pathways activated by its metabolic product, adenosine.

Core Function and Mechanism of Action

This compound is a derivative of the endogenous nucleoside adenosine, modified with acetyl groups at the 2', 3', and 5' positions of the ribose moiety. This structural modification is key to its primary function. The acetyl groups mask the polar hydroxyl groups of the ribose sugar, significantly increasing the lipophilicity of the molecule. This enhanced lipophilicity allows this compound to passively diffuse across the lipid bilayer of cell membranes, a feat that is inefficient for the more polar adenosine molecule.

Once inside the cell, the acetyl groups are rapidly hydrolyzed by ubiquitous intracellular esterases. This enzymatic cleavage removes the acetyl groups, releasing unmodified adenosine and acetic acid as a byproduct. The liberated adenosine is then free to interact with its intracellular and extracellular targets, most notably the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), thereby initiating a cascade of downstream signaling events. This two-step process of cell entry and subsequent activation makes this compound an invaluable tool for studying the physiological and pathophysiological roles of adenosine in a variety of in vitro and in vivo experimental settings.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is provided in the table below. It is important to note that direct quantitative data on the receptor binding affinity and functional potency (e.g., EC50, IC50) of the tri-acetylated form is limited, as its activity is contingent on its conversion to adenosine. The efficacy of this compound is therefore dependent on the rate of intracellular hydrolysis, which can vary between different cell types.

PropertyValue
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Molecular Formula C₁₆H₁₉N₅O₇
Molecular Weight 393.35 g/mol
CAS Number 7387-57-7
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, and alcohols
Mechanism of Action Cell-permeable prodrug of adenosine

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol for Assessing Intracellular Conversion to Adenosine via HPLC

This protocol allows for the quantification of intracellular adenosine levels following treatment with this compound.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium hydroxide (KOH) for neutralization

  • High-performance liquid chromatography (HPLC) system with UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase: e.g., 0.1 M KH₂PO₄, 4 mM tetrabutylammonium bisulfate, pH 6.0, with a methanol gradient.[1]

  • Adenosine standard solutions

Procedure:

  • Cell Culture: Plate cells at a desired density in culture plates and allow them to adhere and grow overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired time points. Include an untreated control group.

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding KOH. The amount of KOH should be predetermined to bring the pH to a neutral range.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at high speed for 10 minutes at 4°C to pellet the salt.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a defined volume of the filtered sample onto the HPLC system.

    • Run the HPLC method with a suitable gradient to separate adenosine from other cellular components.[1][2]

    • Detect adenosine by UV absorbance at 260 nm.[2][3]

  • Quantification:

    • Generate a standard curve using known concentrations of adenosine.

    • Determine the concentration of adenosine in the samples by comparing their peak areas to the standard curve.

    • Normalize the adenosine concentration to the total protein content or cell number of the original sample.

Protocol for cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in adenosine A2A and A2B receptor signaling.[4]

Materials:

  • This compound

  • A cell line expressing the adenosine receptor of interest (e.g., A2A or A2B).

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Reference adenosine receptor agonist (e.g., NECA).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density optimized for the assay. Allow the cells to attach overnight.[5]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in stimulation buffer containing a fixed concentration of a PDE inhibitor.

  • Cell Stimulation:

    • Remove the culture medium from the cells and wash gently with PBS.

    • Add the prepared compound dilutions to the wells. Include wells with stimulation buffer and PDE inhibitor only as a negative control, and wells with a reference agonist for a positive control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for intracellular conversion and receptor activation.[4]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

The primary function of this compound is to elevate intracellular adenosine levels, which in turn activates adenosine receptors. Below are diagrams of the canonical signaling pathways for each of the four adenosine receptor subtypes.

experimental_workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAA_ext 2',3',5'-Tri-O- acetyladenosine TAA_int 2',3',5'-Tri-O- acetyladenosine TAA_ext->TAA_int Passive Diffusion Esterases Intracellular Esterases TAA_int->Esterases Adenosine Adenosine Esterases->Adenosine Hydrolysis Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Receptors Activation Signaling Downstream Signaling Cascades Receptors->Signaling

Fig. 1: Experimental workflow of this compound action.

A1_receptor_signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi/o A1R->Gi AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation K_channel K+ Channels Gi->K_channel Activation Ca_channel Ca2+ Channels Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP

Fig. 2: Adenosine A1 receptor signaling pathway.

A2A_receptor_signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs A2AR->Gs AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation

Fig. 3: Adenosine A2A receptor signaling pathway.

A2B_receptor_signaling Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activation PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production

Fig. 4: Adenosine A2B receptor signaling pathway.

A3_receptor_signaling Adenosine Adenosine A3R A3 Receptor Adenosine->A3R Gi Gi A3R->Gi Gq Gq A3R->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Production

Fig. 5: Adenosine A3 receptor signaling pathway.

Applications in Research and Drug Development

The ability of this compound to bypass the limitations of adenosine's poor cell permeability makes it a valuable tool in several research areas:

  • Studying Adenosine Receptor Function: It allows for the controlled activation of adenosine receptors in cell culture models to investigate their role in various physiological processes, including neurotransmission, cardiovascular regulation, and inflammation.

  • Neuroprotection Research: Adenosine is known to have neuroprotective effects. This compound can be used in models of neurodegenerative diseases and ischemic injury to explore the therapeutic potential of elevating intracellular adenosine levels.

  • Cardiovascular Research: As adenosine is a potent vasodilator and cardiac modulator, its triacetylated prodrug is employed in studies of cardiovascular function and disease, such as in isolated organ bath experiments to assess vasodilation.[6]

  • Anti-inflammatory and Immunomodulatory Studies: Adenosine plays a complex role in regulating immune responses. This compound is used to investigate the impact of adenosine signaling on immune cell function and inflammatory pathways.

  • Cancer Research: Emerging evidence suggests a role for adenosine in the tumor microenvironment. This compound can be used to study the effects of adenosine receptor activation on cancer cell proliferation, apoptosis, and angiogenesis.[6]

Conclusion

This compound is a well-established and effective tool for researchers studying the multifaceted roles of adenosine. Its function as a cell-permeable prodrug provides a reliable method for increasing intracellular adenosine concentrations and activating adenosine receptors in a controlled manner. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the design and interpretation of experiments utilizing this important chemical probe. As research into the therapeutic potential of modulating adenosine signaling continues, this compound will remain a cornerstone compound for in vitro and preclinical investigations.

References

Synthesis and Characterization of 2',3',5'-Tri-O-acetyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2',3',5'-Tri-O-acetyladenosine, a key intermediate in the synthesis of various nucleoside analogs. This document outlines detailed experimental protocols, summarizes key analytical data, and presents logical workflows for the production and quality control of this compound.

Introduction

This compound is a protected form of the nucleoside adenosine, where the hydroxyl groups on the ribose sugar are acetylated. This protection strategy is crucial in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. By masking the reactive hydroxyl groups, chemists can achieve selective modifications at other positions of the adenosine molecule, such as the purine base. This controlled reactivity is fundamental in the synthesis of a wide array of adenosine analogs, which are investigated for their potential as antiviral, anticancer, and cardiovascular agents.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct acetylation of adenosine using acetic anhydride in the presence of a base, typically pyridine.[2][3] An alternative method utilizes N-acetylimidazole in an aqueous medium.[4]

Experimental Protocol: Acetylation using Acetic Anhydride and Pyridine

This protocol is adapted from established procedures for O-acetylation of nucleosides.[5]

Materials:

  • Adenosine

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • Dry Methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve adenosine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of adenosine) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (at least 3.0 equivalents, one for each hydroxyl group) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol at 0°C.

  • Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine).

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound Adenosine Adenosine Dissolution Dissolve in dry Pyridine Adenosine->Dissolution Cooling Cool to 0°C Dissolution->Cooling Acetylation Add Acetic Anhydride Cooling->Acetylation Reaction Stir at room temperature (Monitor by TLC) Acetylation->Reaction Quenching Quench with Methanol Reaction->Quenching Evaporation Solvent Evaporation Quenching->Evaporation Extraction Work-up with CH2Cl2/EtOAc and washes Evaporation->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₆H₁₉N₅O₇[4][6][7]
Molecular Weight 393.35 g/mol [4][6][7]
Appearance White to off-white solid
Melting Point 168-170 °C
Solubility Soluble in Chloroform, DMSO, and Methanol[8]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. While a complete, assigned spectrum for the final product was not found in a single source, data from related compounds and general knowledge of nucleoside chemistry allow for the prediction of key chemical shifts.

  • ¹H NMR: Expected signals include those for the protons of the adenine base (H-2 and H-8), the anomeric proton of the ribose (H-1'), other ribose protons (H-2', H-3', H-4', H-5'), and the methyl protons of the three acetyl groups.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the purine ring, the ribose sugar, and the carbonyl and methyl carbons of the acetyl groups.[9][10]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a common technique.

  • Expected [M+H]⁺: 394.1357 m/z

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • N-H stretching (from the amino group of adenine)

  • C=O stretching (from the acetyl groups)

  • C-O stretching (from the ester and ether linkages)

  • Aromatic C=C and C=N stretching (from the purine ring)

Characterization Workflow

Characterization_Workflow Characterization Workflow for this compound Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (Purity Check) Synthesized_Product->TLC MP Melting Point Determination Synthesized_Product->MP NMR NMR Spectroscopy (1H, 13C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR Data_Analysis Data Analysis and Structural Confirmation TLC->Data_Analysis MP->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Confirmation Confirmed Pure Product Data_Analysis->Final_Confirmation

Caption: A logical workflow for the comprehensive characterization and purity assessment of synthesized this compound.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a wide range of modified nucleosides. Its protected nature allows for selective chemical transformations on the adenine base, leading to the creation of novel compounds with potential therapeutic applications. These derivatives are often explored for their efficacy as:

  • Antiviral agents: By interfering with viral replication processes.

  • Anticancer agents: By inhibiting cell proliferation or inducing apoptosis in cancer cells.

  • Cardiovascular drugs: By interacting with adenosine receptors to modulate heart rate and blood flow.

The ability to synthesize and purify high-quality this compound is therefore a critical first step in the discovery and development of new nucleoside-based therapeutics.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acetylation with acetic anhydride and pyridine offers a reliable method for its preparation. The summary of its physicochemical and spectroscopic properties, along with the outlined characterization workflow, provides a robust framework for ensuring the quality and identity of the synthesized compound. As a key intermediate in the synthesis of medicinally important nucleoside analogs, a thorough understanding of the synthesis and characterization of this compound is essential for researchers and professionals in the field of drug development.

References

biological activity of acetylated adenosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Acetylated Adenosine Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of acetylated adenosine analogs. Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2] These receptors are promising therapeutic targets for a wide range of conditions, including cardiovascular, inflammatory, and neurodegenerative diseases, as well as cancer.[2] However, the therapeutic utility of adenosine itself is limited by its short half-life of approximately one second in circulation, as it is rapidly metabolized by enzymes like adenosine deaminase and adenosine kinase.[3]

The development of adenosine analogs aims to overcome this limitation.[3] Acetylation, the process of introducing an acetyl functional group, is a key chemical modification in the synthesis of these analogs. It is often used to protect the hydroxyl groups on the ribose sugar during synthesis or to modify the final compound's pharmacological properties, potentially creating prodrugs with improved bioavailability.[1][4][5] This guide details the structure-activity relationships, quantitative biological data, experimental protocols, and key signaling pathways associated with acetylated adenosine analogs.

Synthesis of Acetylated Adenosine Analogs

The synthesis of acetylated adenosine analogs typically involves using acetyl groups as temporary protecting groups for the reactive hydroxyl moieties on the ribose ring (at the 2', 3', and 5' positions). This strategy allows for selective modifications at other positions of the adenosine scaffold, such as the N⁶ or C2 positions of the adenine base.

A common synthetic route starts with the peracetylation of adenosine or a precursor like 6-chloropurine riboside using acetic anhydride.[1][5] Once the ribose is protected, further modifications can be carried out. For instance, N⁶-substituted analogs can be prepared through nucleophilic substitution reactions.[2] Subsequent deprotection (deacetylation) yields the final desired analog. In some cases, the acetyl group is part of the final molecule, intended to modulate its biological activity. For example, N-acetylation of an aminobenzyl derivative has been performed using acetic anhydride to explore structure-activity relationships at adenosine receptors.[6]

G cluster_synthesis General Synthesis Workflow Adenosine Adenosine / Precursor Protection Protection Step (e.g., Acetic Anhydride) Adenosine->Protection TriOAcetyl 2',3',5'-tri-O-acetyl Intermediate Protection->TriOAcetyl Modification Selective Modification (e.g., N6-alkylation) TriOAcetyl->Modification ModifiedIntermediate Modified Acetylated Analog Modification->ModifiedIntermediate Deprotection Deprotection Step (Deacetylation) ModifiedIntermediate->Deprotection FinalAnalog Final Adenosine Analog Deprotection->FinalAnalog

Caption: A generalized workflow for the synthesis of adenosine analogs using acetylation as a key protection strategy.

Biological Activity and Structure-Activity Relationships

Acetylated adenosine analogs exhibit a wide range of biological activities, primarily through their interaction with the four adenosine receptor subtypes. Generally, adenosine analogs function as smooth muscle vasodilators and have demonstrated potential in inhibiting cancer progression.[7][8] The nature and position of the acetyl group, or its use as a protecting group for other modifications, significantly influence receptor affinity and selectivity.

  • A₃ Adenosine Receptor (A₃AR): The A₃AR is a key target for developing anti-inflammatory, cardioprotective, and anti-cancer agents.[1][9] The introduction of an acetamido group at the N⁶ position can have complex effects on A₃AR activity. For example, one study synthesized a 3-acetamidobenzyl derivative which demonstrated an unfavorable interaction at the A₃ receptor site.[6] However, despite reduced potency, this modification resulted in a compound that was 72-fold selective for the A₃ receptor over the A₁ receptor and 24-fold selective over the A₂A receptor.[6] This highlights that even modifications that decrease overall affinity can be useful for achieving receptor selectivity.

  • A₁ and A₂A Adenosine Receptors: The same 3-acetamido group that showed unfavorable interactions at the A₃ receptor was also found to be unfavorable at A₁ and A₂A receptors, suggesting that this particular modification generally reduces affinity across these receptor subtypes.[6] The development of selective agonists for these receptors often involves modifications at other positions, while acetylation of the ribose is used as a synthetic tool.

The primary signaling mechanism for adenosine receptors involves the modulation of adenylyl cyclase activity. A₁ and A₃ receptors typically couple to Gᵢ proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, A₂A and A₂B receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.[3]

G cluster_pathway Adenosine Receptor Signaling Pathways A1A3 A1 / A3 Receptors Gi Gi A1A3->Gi A2AA2B A2A / A2B Receptors Gs Gs A2AA2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP Gᵢ inhibition cAMP_inc ↑ cAMP AC->cAMP_inc Gₛ stimulation ATP ATP ATP->AC

Caption: Canonical signaling pathways for the four adenosine receptor subtypes, modulating cAMP levels.

Quantitative Data on Acetylated and Related Adenosine Analogs

The following table summarizes the binding affinities and selectivity of representative adenosine analogs, including an acetylated derivative, at human adenosine receptors. This data is critical for understanding the structure-activity relationships that guide drug design.

CompoundReceptor TargetKi (nM)SelectivityReference
2-O-(indole-substituted)-adenosine analog (11 )hA₃AR111Not specified[1]
3-Acetamido-N⁶-benzyladenosine-5′-uronamide (19 )A₃AR---72-fold vs. A₁; 24-fold vs. A₂A[6]
N⁶-Cyclopentyladenosine (CPA)A₁AR---400–800-fold selective for A₁[10]
CGS 21680A₂AAR21140-fold selective for A₂A[10]
MRS3558hA₃AR<10Highly selective for A₃[3]

Note: Data for non-acetylated but structurally relevant and highly selective compounds are included for comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of adenosine analogs.

Protocol 1: General Synthesis of 2-O-Alkyl-Substituted Adenosine Analogs

This protocol describes a multi-step synthesis where acetylation is used to protect the ribose moiety.

  • Protection: Start with 2-amino-6-chloropurine riboside, which is converted into 6-chloro-2-hydroxy-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine by reaction with an acetylating agent like acetic anhydride in pyridine.[1]

  • Alkylation: React the hydroxyl group at the C2 position of the purine ring with various indole iodides in the presence of caesium carbonate to yield the 2-O-alkylated intermediate.[1]

  • Deprotection and Amination: Perform a simultaneous removal of the acetyl protecting groups and amination at the C6 position by treating the intermediate with ammonium hydroxide solution. This one-pot reaction yields the final 2-O-alkyl-substituted adenosine analogs.[1]

  • Purification: Purify the final compounds using standard techniques such as column chromatography or crystallization.

  • Characterization: Confirm the structure of the synthesized compounds using analytical methods like ¹H NMR, mass spectrometry, and elemental analysis.[11]

Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

  • Membrane Preparation: Use membranes from a stable cell line (e.g., Chinese Hamster Ovary - CHO) engineered to express a high density of a single human adenosine receptor subtype (e.g., hA₁AR, hA₂AAR, or hA₃AR).[9]

  • Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).

  • Incubation: In a microplate, combine the cell membranes, a specific radioligand (e.g., [³H]CPA for A₁, [³H]CGS 21680 for A₂A, or [¹²⁵I]AB-MECA for A₃), and varying concentrations of the unlabeled test compound.[9][12]

  • Equilibration: Incubate the mixture for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Analog Synthesis & Acetylation Purification Purification & Characterization Synthesis->Purification BindingAssay Radioligand Binding Assay (Affinity - Ki) Purification->BindingAssay FunctionalAssay Functional Assay (cAMP Measurement) BindingAssay->FunctionalAssay SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterate

Caption: A typical workflow for the discovery and evaluation of novel acetylated adenosine analogs.

References

The Metabolic Journey of 2',3',5'-Tri-O-acetyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of 2',3',5'-Tri-O-acetyladenosine, a synthetic adenosine analog. Given the limited direct research on the parent compound, this guide draws upon comprehensive studies of its close structural analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117/IMM-H007), to provide a detailed understanding of its expected absorption, distribution, metabolism, and excretion (ADME) profile. The primary metabolic transformation involves the hydrolysis of the acetyl groups, releasing the active therapeutic agent, adenosine.

Overview of Metabolic Transformation

This compound is designed as a prodrug to enhance the bioavailability of adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose moiety, increasing its lipophilicity and facilitating cell membrane permeability. Following administration, it is anticipated to undergo rapid deacetylation by esterases present in the blood and tissues to yield adenosine.

The metabolic pathway of the analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, has been extensively studied in preclinical models, revealing a series of biotransformations. These include deacetylation, hydrolysis of the glycosidic bond, oxidation, and subsequent phase II conjugation reactions like glucuronidation and sulfation.[1][2]

Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of IMM-H007 and its Metabolites in Hamsters Following Oral Administration [3]

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
IMM-H00715.2 ± 4.50.525.8 ± 7.91.8 ± 0.5
M1489.6 ± 121.71.01572.4 ± 456.32.5 ± 0.8
MP1875.3 ± 562.12.09876.5 ± 2134.73.1 ± 0.9

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. M1 is the deacetylated metabolite, and MP is a phosphorylated metabolite.

Metabolic Pathways

The metabolism of the analog 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine involves both phase I and phase II reactions, leading to the formation of several metabolites.[1][2]

Phase I Metabolism

The initial and primary metabolic reactions are the hydrolysis of the acetyl esters and the glycosidic bond.

  • Deacetylation: The three acetyl groups are removed by esterases to yield the corresponding adenosine analog.

  • Hydrolysis: The glycosidic bond between the ribose and the adenine base can be cleaved, resulting in the formation of the adenine derivative.

  • Oxidation: The adenine ring can undergo oxidation, for instance, at the C-8 position.[1][2]

Phase II Metabolism

The metabolites from phase I reactions can undergo further conjugation.

  • Glucuronidation: Glucuronic acid can be attached to hydroxyl groups.

  • Sulfonylation: A sulfonate group can be added to hydroxyl groups.

G Metabolic Pathway of 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine parent 2',3',5'-Tri-O-acetyl-N6- (3-hydroxyphenyl) adenosine deacetylated N6-(3-hydroxyphenyl) adenosine (M8) parent->deacetylated Deacetylation adenine_deriv N6-(3-hydroxyphenyl) adenine (M7) parent->adenine_deriv Hydrolysis sulfonated_adenosine N6-(3-O-sulfophenyl) adenosine (M5) deacetylated->sulfonated_adenosine Sulfonylation glucuronidated_adenosine N6-(3-O-β-D-glucuronophenyl) adenosine (M4) deacetylated->glucuronidated_adenosine Glucuronidation oxidized 8-hydroxy-N6-(3-hydroxyphenyl) adenine (M6) adenine_deriv->oxidized Oxidation glucuronidated_adenine N6-(3-O-β-D-glucuronophenyl) adenine (M2) adenine_deriv->glucuronidated_adenine Glucuronidation sulfonated_adenine 8-hydroxy-N6-(3-O-sulfophenyl) adenine (M3) oxidized->sulfonated_adenine Sulfonylation

Caption: Proposed metabolic pathway of a close structural analog.

Experimental Protocols

The following are summaries of methodologies employed in the study of 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine metabolism, which are applicable for investigating this compound.

In Vivo Pharmacokinetic Study in Hamsters[3]
  • Animal Model: Male Syrian golden hamsters.

  • Drug Administration: Oral gavage of IMM-H007.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation. Proteins were precipitated using acetonitrile.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the simultaneous quantification of the parent drug and its metabolites.

  • Chromatography: A C18 column was used for separation with a gradient mobile phase of acetonitrile and water containing formic acid.

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode using selected reaction monitoring (SRM).

G Workflow for In Vivo Pharmacokinetic Study admin Oral Administration to Hamsters blood Blood Sampling (Time Points) admin->blood plasma Plasma Separation (Centrifugation) blood->plasma protein_ppt Protein Precipitation (Acetonitrile) plasma->protein_ppt lcms LC-MS/MS Analysis protein_ppt->lcms data Pharmacokinetic Data Analysis lcms->data

Caption: Experimental workflow for a typical pharmacokinetic study.

Metabolite Identification in Rat Urine[2]
  • Animal Model: Male Wistar rats.

  • Drug Administration: Oral gavage of WS070117.

  • Sample Collection: Urine was collected over 24 hours.

  • Sample Preparation: Urine samples were centrifuged and the supernatant was dried and reconstituted in methanol.

  • Analytical Methods:

    • High-performance liquid chromatography with diode array detection (HPLC-DAD) for initial separation and detection.

    • Electrospray ionization mass spectrometry (ESI-MS) for molecular weight determination.

    • Off-line microprobe Nuclear Magnetic Resonance (NMR) for structural elucidation of isolated metabolites.

  • Chromatography: A C18 column with a methanol/water gradient was used for separation.

Adenosine Signaling Pathways

Upon deacetylation, the liberated adenosine exerts its physiological effects by activating adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors that modulate the activity of adenylyl cyclase and other signaling effectors.

  • A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

  • A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The activation of these pathways mediates a wide range of physiological responses, including vasodilation, anti-inflammatory effects, and neurotransmission modulation.

G Adenosine Receptor Signaling cluster_0 Cell Membrane A1 A1R AC Adenylyl Cyclase A1->AC - A2A A2AR A2A->AC + A2B A2BR A2B->AC + A3 A3R A3->AC - cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3 ATP ATP ATP->AC Response Physiological Response cAMP->Response

References

An In-depth Technical Guide to 2',3',5'-Tri-O-acetyladenosine: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of 2',3',5'-Tri-O-acetyladenosine. Initially synthesized as a protected intermediate in the burgeoning field of nucleoside chemistry, this acetylated analog of adenosine has become a valuable tool in biomedical research, primarily for its role as a cell-permeable prodrug of adenosine. This document details its historical context, key synthetic methodologies with explicit experimental protocols, and its application in studying adenosine-mediated signaling pathways. Quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its properties and utility.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine, in which the hydroxyl groups of the ribose moiety at the 2', 3', and 5' positions are protected by acetyl groups. This modification renders the molecule more lipophilic, thereby enhancing its ability to cross cellular membranes. Once inside the cell, endogenous esterases hydrolyze the acetyl groups, releasing adenosine to exert its physiological effects. This prodrug approach allows for the controlled delivery of adenosine to intracellular and extracellular environments, bypassing the challenges associated with the rapid metabolism and short half-life of adenosine itself. This guide explores the journey of this compound from a synthetic curiosity to a valuable research tool.

Discovery and History

The precise moment of the first synthesis of this compound is not documented in a singular "discovery" paper. Its emergence is intrinsically linked to the foundational work on the structure and synthesis of nucleic acids in the mid-20th century. The pioneering research of Phoebus Levene and his contemporaries in the 1930s, which elucidated the fundamental structure of nucleosides, paved the way for their chemical modification.

The subsequent decades, particularly the 1950s and 1960s, witnessed a surge in the chemical synthesis of nucleotides and polynucleotides, most notably in the laboratory of Nobel laureate Har Gobind Khorana. During this era, the use of protecting groups, such as acetyl esters, became a standard and essential strategy to achieve regioselective reactions on the sugar moieties of nucleosides. It is highly probable that this compound was first synthesized during this period as a crucial, albeit unheralded, intermediate in the assembly of more complex nucleic acid chains.

A significant milestone in its documented history is the 1971 publication by F. J. Rajabalee, which described a "convenient synthesis" of this compound.[1] This suggests that while the compound was already known and in use, Rajabalee's method offered a more efficient or practical route for its preparation, making it more accessible to the broader scientific community. Since then, it has been widely used as a precursor for the synthesis of a variety of adenosine analogs and as a tool to study adenosine signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 7387-57-7[2]
Molecular Formula C₁₆H₁₉N₅O₇[2]
Molecular Weight 393.35 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 168-170 °C[4]
Solubility Soluble in DMSO, DMF, and methanol[5]
Storage -20°C, protect from light[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved by the acetylation of adenosine. Several methods have been reported, with the most common employing acetic anhydride in the presence of a base, such as pyridine.

Acetic Anhydride and Pyridine Method

This is a widely used and generally effective method for the per-O-acetylation of nucleosides. Pyridine acts as both the solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

Experimental Protocol:

  • Dissolution: Dissolve adenosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). The concentration can vary, but a common range is 0.1-0.5 M.

  • Addition of Acetylating Agent: Cool the solution in an ice bath (0°C) and slowly add acetic anhydride (at least 3 equivalents, often a slight excess is used per hydroxyl group) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up: Remove the solvents under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer sequentially with a weak acid (e.g., 5% HCl or saturated NH₄Cl solution) to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield pure this compound.[6]

"Acid Acetylation" Method

This method, as described in early literature, involves the use of acetic anhydride in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Mixture: To a solution of adenosine in acetic acid, add acetic anhydride and a catalytic amount of an acid chloride (e.g., acetyl chloride).

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up and Purification: The work-up and purification steps are similar to the acetic anhydride and pyridine method, involving neutralization, extraction, and chromatographic purification.[7]

Experimental Workflow for Synthesis and Purification:

G Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start with Adenosine dissolve Dissolve in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Methanol react->quench evaporate Evaporate Solvents quench->evaporate dissolve_org Dissolve in Organic Solvent evaporate->dissolve_org wash Aqueous Washes dissolve_org->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure this compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its function as a prodrug of adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose, increasing its lipophilicity and allowing it to readily diffuse across cell membranes.

Intracellular Conversion to Adenosine

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds, releasing free adenosine. This intracellularly generated adenosine can then act on its various targets.

Hydrolysis Workflow:

G Intracellular Hydrolysis of this compound extracellular This compound (Extracellular) membrane Cell Membrane extracellular->membrane Passive Diffusion intracellular This compound (Intracellular) membrane->intracellular esterases Intracellular Esterases intracellular->esterases adenosine Adenosine esterases->adenosine acetate 3 x Acetate esterases->acetate

Caption: The process of intracellular conversion of this compound to adenosine.

Adenosine Signaling Pathways

The released adenosine can then interact with four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes.

  • A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The modulation of cAMP levels by adenosine receptor activation triggers a cascade of downstream signaling events that ultimately mediate the physiological effects of adenosine, including regulation of heart rate, neurotransmission, inflammation, and apoptosis.

Adenosine Receptor Signaling Pathways:

G Simplified Adenosine Receptor Signaling Pathways cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effector Effector & Second Messenger A1 A₁R Gi Gᵢ/Gₒ A1->Gi A3 A₃R A3->Gi A2A A₂ₐR Gs Gₛ A2A->Gs A2B A₂ₑR A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA response Cellular Response PKA->response Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: An overview of the signaling cascades initiated by adenosine binding to its receptors.

Quantitative Biological Data

Direct quantitative data on the binding affinity (Kᵢ or Kₔ) or functional activity (IC₅₀ or EC₅₀) of this compound at adenosine receptors is scarce in the literature. This is because it is considered a prodrug, and its biological effects are attributed to the released adenosine. The rate of hydrolysis to adenosine is a more relevant parameter for its pharmacological activity. Studies on derivatives of this compound have been conducted to evaluate their pharmacokinetic properties. For instance, the pharmacokinetics of 2',3',5'-tri-O-acetyl-N⁶-(3-hydroxylaniline)adenosine have been studied in hamsters, demonstrating its conversion to active metabolites.[8]

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development contexts:

  • Studying Adenosine Signaling: By providing a sustained release of adenosine within cells and tissues, it allows researchers to investigate the downstream effects of adenosine receptor activation in a more controlled manner than by applying adenosine directly, which is rapidly cleared.

  • Prodrug Development: It serves as a lead compound and a synthetic intermediate for the development of more sophisticated adenosine-based prodrugs with improved pharmacokinetic profiles and targeted delivery.

  • Chemical Synthesis: It remains a key intermediate in the synthesis of various adenosine analogs, where protection of the ribose hydroxyl groups is necessary to achieve selective modifications at other positions of the molecule.

Conclusion

From its origins as a protected nucleoside in the early days of nucleic acid chemistry, this compound has evolved into a widely used pharmacological tool. Its ability to efficiently deliver adenosine into cells has made it indispensable for studying the complex and multifaceted roles of adenosine in physiology and pathophysiology. As research into adenosine signaling continues to uncover new therapeutic targets, the utility of this compound and its derivatives in drug discovery and development is set to expand further. This guide has provided a detailed overview of its history, synthesis, and biological importance, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2',3',5'-Tri-O-acetyladenosine, a key intermediate in the synthesis of various nucleoside analogs and a prodrug form of adenosine. This document details its structural and chemical properties, including melting point, solubility, and spectral characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its relevance in the context of adenosine signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine. The acetylation of the hydroxyl groups on the ribose sugar moiety increases its lipophilicity, thereby enhancing its ability to cross cell membranes. In biological systems, it can be deacetylated to release adenosine, acting as a prodrug. This property makes it a valuable tool in studying the physiological and pathological roles of adenosine, as well as a starting material for the synthesis of various adenosine receptor agonists and antagonists with therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₆H₁₉N₅O₇[1]
Molecular Weight 393.35 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 168-170 °C[2]
Solubility
SolventSolubility
ChloroformSparingly soluble
MethanolSparingly soluble
Dimethyl sulfoxide (DMSO)Slightly soluble
Spectroscopic Data

2.3.1. UV/Visible Spectroscopy

Solventλmax (nm)
Ethanol~259

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are characteristic chemical shifts (δ) in ppm from ¹H and ¹³C NMR spectra.

¹H NMR (in DMSO-d₆): [3]

Chemical Shift (ppm)MultiplicityAssignment
9.83s6-NH
8.52s8-H
8.42s2-H
6.27d1'-H
6.06dd2'-H
5.65dd3'-H
4.43dd5'-Ha
4.39m4'-H
4.25dd5'-Hb
2.12s3'-OCOCH₃
2.04s2'-OCOCH₃
2.01s5'-OCOCH₃

¹³C NMR (in DMSO-d₆): [4]

Chemical Shift (ppm)Assignment
170.6C=O (acetyl)
158.3C6
152.0C2
151.5C4
141.4C8
139.1C5
88.5C1'
85.8C4'
73.9C2'
70.7C3'
61.5C5'
20.7-21.1CH₃ (acetyl)

2.3.3. Infrared (IR) Spectroscopy

Characteristic peaks in the FTIR spectrum include:

Wavenumber (cm⁻¹)Functional Group
~3300-3100N-H stretching (amine)
~1740C=O stretching (ester, acetyl)
~1650C=N and C=C stretching (purine ring)
~1230C-O stretching (ester, acetyl)

Experimental Protocols

Synthesis of this compound

A general and convenient method for the synthesis of this compound involves the acetylation of adenosine.[5][6]

Materials:

  • Adenosine

  • Acetic anhydride

  • Pyridine

  • Ethanol

  • Ice bath

  • Stirring apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve adenosine in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Purification by Column Chromatography

For higher purity, the product can be purified using silica gel column chromatography.[7]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of dichloromethane and methanol)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the eluent, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Biological Context and Signaling Pathways

This compound serves as a membrane-permeable prodrug of adenosine. Once inside the cell, it is believed to be deacetylated by intracellular esterases to release adenosine. Adenosine is a crucial signaling molecule that exerts its effects by binding to four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes.

The activation of these receptors triggers various downstream signaling cascades. For instance, A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors usually couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in cAMP levels. These signaling pathways modulate a wide range of cellular functions, including neurotransmission, inflammation, and cardiovascular function.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Adenosine Adenosine Reaction Acetylation Reaction Adenosine->Reaction Pyridine Pyridine Pyridine->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration1 Filtration Precipitation->Filtration1 Crude_Product Crude Product Filtration1->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography High Purity Recrystallization Recrystallization from Ethanol Crude_Product->Recrystallization Standard Purity Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Adenosine Signaling Pathway

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs A2BR->Gs A3R->Gi AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_activated->cAMP_up PKA_inhibited PKA Activity ↓ cAMP_down->PKA_inhibited PKA_activated PKA Activity ↑ cAMP_up->PKA_activated Cellular_Response_inhibited Cellular Response PKA_inhibited->Cellular_Response_inhibited Cellular_Response_activated Cellular Response PKA_activated->Cellular_Response_activated

Caption: Simplified overview of the adenosine signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 2',3',5'-Tri-O-acetyladenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyladenosine is a synthetic, acetylated derivative of the endogenous nucleoside adenosine. As an adenosine analog, it is utilized in biochemical research and medicinal chemistry to investigate the roles of adenosine signaling in various physiological and pathological processes. Adenosine analogs are known to exhibit a range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression. The acetyl groups in this compound enhance its lipophilicity, potentially facilitating its transport across cell membranes. While specific data for this compound is limited in publicly available literature, research on its derivatives, such as 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine, provides valuable insights into its potential mechanisms of action, particularly in the context of metabolic regulation and cancer cell signaling.

These application notes provide a comprehensive overview of the experimental use of this compound and its derivatives in cell culture, including detailed protocols, data presentation, and visualization of relevant signaling pathways.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following table summarizes the dose-dependent effects of a closely related derivative, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (referred to as WS010117 in a key study), on the activation of AMP-activated protein kinase (AMPK) in HepG2 human liver cancer cells.

CompoundCell LineParameter MeasuredConcentration RangeObserved EffectReference
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosineHepG2AMPK Phosphorylation (Activation)0.01 - 10 µMDose-dependent increase in AMPK phosphorylation.[1][1]

Experimental Protocols

The following protocols are based on established methodologies for handling adenosine analogs and the specific procedures described for the derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine. These can be adapted for the use of this compound in various cell culture experiments.

Protocol 1: General Procedure for Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line of interest

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations for your experiment.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Protocol 2: Treatment of HepG2 Cells and Analysis of AMPK Activation by Western Blot

This protocol is adapted from a study on 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine.[1]

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 6-well or 12-well cell culture plates

  • Working solutions of this compound (or its derivative)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.

    • Seed HepG2 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Once the cells reach the desired confluency, remove the growth medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or the vehicle control.

    • Incubate the cells for the desired treatment time (e.g., 30 minutes to 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Working solutions of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Visualizations

Adenosine Receptor Signaling

This compound, as an adenosine analog, is expected to interact with adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity and other downstream effectors. The specific receptor subtype activated and the resulting signaling cascade can be cell-type dependent.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAA 2',3',5'-Tri-O- acetyladenosine A1R A1 Receptor TAA->A1R A2AR A2A Receptor TAA->A2AR A2BR A2B Receptor TAA->A2BR A3R A3 Receptor TAA->A3R Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates A2BR->Gs Activates Gq Gq A2BR->Gq Activates A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response_Inhibit Cellular Response (Inhibition) IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates Cellular_Response_Stimulate Cellular Response (Stimulation) PKA->Cellular_Response_Stimulate Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->Cellular_Response_Stimulate

Caption: General Adenosine Receptor Signaling Pathways.

AMPK Signaling Pathway Activated by a this compound Derivative

The derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[1] This activation can lead to the inhibition of anabolic pathways and the stimulation of catabolic pathways, which can be a therapeutic strategy in metabolic diseases and cancer.

AMPK_Signaling TAA_derivative 2',3',5'-tri-O-acetyl-N6- (3-hydroxylaniline) adenosine AMPK AMPK TAA_derivative->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation (Thr172) ACC Acetyl-CoA Carboxylase (ACC) p_AMPK->ACC Phosphorylates (Inhibits) Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Increases mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits p_ACC p-ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Decreases Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: AMPK Signaling Pathway Activated by a Derivative.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based assays with this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture cell_seeding Cell Seeding (e.g., 96-well or 6-well plate) cell_culture->cell_seeding treatment Treatment with This compound and Vehicle Control cell_seeding->treatment incubation Incubation (Time and Dose Dependent) treatment->incubation assay Endpoint Assay incubation->assay viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay Viability western_blot Western Blot (e.g., for p-AMPK) assay->western_blot Signaling apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) assay->apoptosis_assay Apoptosis data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Cell-Based Assays.

References

Application Notes and Protocols: Utilizing 2',3',5'-Tri-O-acetyladenosine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyladenosine is a synthetic, cell-permeable prodrug of adenosine. Due to the addition of three acetyl groups to the ribose moiety, the molecule is more lipophilic than adenosine, which facilitates its passive diffusion across the cell membrane. Once inside the cell, the acetyl groups are rapidly removed by intracellular esterases, releasing adenosine. This strategy allows for the effective delivery of adenosine into the intracellular environment, bypassing the need for nucleoside transporters.

The resulting increase in intracellular adenosine concentration can significantly impact various cellular signaling pathways, most notably by serving as a substrate for adenosine kinase, leading to the production of adenosine monophosphate (AMP). The subsequent rise in the intracellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Consequently, this compound can be employed as a tool in cell-based assays to activate AMPK and other adenosine-responsive kinase pathways. This application note provides a framework for utilizing this compound to screen for inhibitors of these kinase signaling cascades.

Mechanism of Action

The primary mechanism of action of this compound in the context of kinase signaling is its intracellular conversion to adenosine and subsequent metabolic products. This process can be summarized in the following steps:

  • Cellular Uptake: The lipophilic this compound passively diffuses across the plasma membrane into the cytoplasm.

  • Intracellular Hydrolysis: Intracellular esterases cleave the three acetyl groups from the ribose sugar, releasing free adenosine.

  • Phosphorylation to AMP: Adenosine kinase (ADK) phosphorylates adenosine to produce adenosine monophosphate (AMP).

  • AMPK Activation: The increase in the intracellular AMP:ATP ratio leads to the allosteric activation of AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAA_ext This compound TAA_int This compound TAA_ext->TAA_int Passive Diffusion Adenosine Adenosine TAA_int->Adenosine Intracellular Esterases AMP AMP Adenosine->AMP Adenosine Kinase (ADK) AMPK AMPK AMP->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets pAMPK->Downstream Phosphorylation

Figure 1: Mechanism of this compound-induced AMPK activation.

Applications in Kinase Inhibitor Screening

The primary application of this compound in this context is as a cellular activator of the AMPK signaling pathway for the purpose of identifying inhibitors. This approach is valuable for discovering compounds that may inhibit AMPK directly or act on upstream or downstream components of the pathway.

Primary Application: High-throughput screening (HTS) for inhibitors of this compound-induced AMPK activation.

Secondary Applications:

  • Screening for inhibitors of other adenosine-responsive kinase pathways, such as the ERK and JNK pathways.

  • Studying the downstream consequences of AMPK activation and identifying compounds that modulate these effects.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Inhibitors of AMPK Activation

This protocol describes a cell-based assay to screen for compounds that inhibit the activation of AMPK induced by this compound. The readout is the phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC).

G A 1. Seed Cells (e.g., HEK293, HepG2) in 384-well plates B 2. Incubate Overnight A->B C 3. Add Test Compounds and Controls (DMSO, known inhibitor) B->C D 4. Pre-incubate C->D E 5. Add this compound to stimulate AMPK activation D->E F 6. Incubate E->F G 7. Fix, Permeabilize, and Block Cells F->G H 8. Incubate with Primary Antibodies (anti-pACC and anti-total ACC) G->H I 9. Incubate with Fluorescently Labeled Secondary Antibodies H->I J 10. Read Plate on a High-Content Imager or Plate Reader I->J

Figure 2: Workflow for the primary high-throughput screening assay.

Materials:

  • Cell line expressing AMPK (e.g., HEK293, HepG2)

  • 384-well clear-bottom, black-walled microplates

  • This compound (stock solution in DMSO)

  • Test compound library (in DMSO)

  • Positive control inhibitor (e.g., Compound C)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Mouse anti-total-ACC

  • Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)

  • DAPI nuclear stain

  • High-content imaging system or fluorescent plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition:

    • Using a liquid handler, add test compounds to the desired final concentration.

    • Include negative controls (DMSO vehicle) and positive controls (a known AMPK inhibitor like Compound C).

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.

  • Stimulation: Add this compound to all wells (except for unstimulated controls) to a final concentration that elicits a robust phosphorylation of ACC (typically in the range of 50-100 µM, to be optimized).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the wells and read the plate on a high-content imager. Quantify the fluorescence intensity of phospho-ACC and normalize it to the total ACC signal.

Protocol 2: In-Cell Western for Hit Confirmation

This protocol provides a higher throughput method for confirming hits from the primary screen.

Materials:

  • Same as Protocol 1, but with IRDye® labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse).

  • Odyssey® Imaging System or similar infrared imager.

Procedure:

  • Follow steps 1-8 of Protocol 1.

  • Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the two IRDye® labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging: Wash the wells and allow the plate to dry completely. Scan the plate on an Odyssey® imager at both 700 nm and 800 nm wavelengths.

  • Analysis: Quantify the integrated intensity in each channel. Calculate the ratio of the phospho-ACC signal (800 nm) to the total ACC signal (700 nm).

G cluster_screening Screening & Hit Identification cluster_confirmation Hit Confirmation & Validation PrimaryScreen Primary HTS (Protocol 1) HitSelection Select 'Hits' based on inhibition of pACC PrimaryScreen->HitSelection IC50 Generate IC50 curves (In-Cell Western - Protocol 2) HitSelection->IC50 Confirm dose-response OrthogonalAssay Orthogonal Assay: Measure intracellular AMP/ATP ratio (Protocol 3) HitSelection->OrthogonalAssay Validate target engagement Mechanism Mechanism of Action Studies: Esterase activity assay (Protocol 4) HitSelection->Mechanism Rule out artifacts ConfirmedHits Confirmed Hits IC50->ConfirmedHits OrthogonalAssay->ConfirmedHits Mechanism->ConfirmedHits

Figure 3: Logical workflow for hit confirmation and validation.
Protocol 3: Measurement of Intracellular Adenosine and AMP by LC-MS/MS

This protocol is to confirm that hit compounds are not simply preventing the conversion of this compound to adenosine and AMP.

Materials:

  • Cultured cells treated with test compounds and this compound.

  • Ice-cold 0.9% NaCl solution.

  • Ice-cold methanol.

  • LC-MS/MS system.

Procedure:

  • Culture and treat cells as in the primary screen.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold 0.9% NaCl.

    • Add ice-cold methanol to the cells and incubate at -20°C for 15 minutes.

    • Scrape the cells and collect the methanol extract.

  • Sample Preparation: Centrifuge the extract to pellet debris. Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze by LC-MS/MS to quantify the levels of adenosine and AMP.

Protocol 4: Intracellular Esterase Activity Assay

This protocol can be used to identify compounds that inhibit the initial hydrolysis of this compound.

Materials:

  • Cell lysate from the cell line used in the primary screen.

  • Esterase substrate (e.g., p-nitrophenyl acetate).

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Cell Lysate Preparation: Prepare a cell lysate in a non-denaturing buffer.

  • Assay:

    • Add cell lysate to the wells of a 96-well plate.

    • Add test compounds at various concentrations.

    • Add the esterase substrate (p-nitrophenyl acetate).

  • Measurement: Monitor the change in absorbance at 405 nm over time, which corresponds to the production of p-nitrophenol. Calculate the rate of reaction to determine esterase activity.

Data Presentation

Quantitative data from screening and follow-up experiments should be organized in tables for clear interpretation and comparison.

Table 1: Primary Screening Hit Summary

Compound ID % Inhibition of pACC Signal (at 10 µM)
Cmpd-001 95.2
Cmpd-002 88.7
... ...
DMSO Control 0.0

| Positive Control | 99.5 |

Table 2: IC50 Values for Confirmed Hits

Compound ID IC50 (µM) for pACC Inhibition
Cmpd-001 0.5
Cmpd-002 1.2

| ... | ... |

Table 3: Effect of Hits on Intracellular Nucleotide Levels

Compound ID (at 10 µM) Relative Adenosine Level Relative AMP Level
Cmpd-001 No significant change No significant change
Cmpd-003 (Esterase Inhibitor) Decrease Decrease

| DMSO Control | 100% | 100% |

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3',5'-Tri-O-acetyladenosine is a protected derivative of the nucleoside adenosine, often used as a key intermediate in the synthesis of various biologically active adenosine analogues. Ensuring the purity of this starting material is critical for the successful synthesis of target molecules and for minimizing the presence of impurities in final active pharmaceutical ingredients. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and for the separation of its potential related substances.

While specific literature on the purity analysis of this compound is not extensively available, a reliable method can be adapted from established protocols for structurally similar compounds, such as 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1][2][3][4] This method utilizes reversed-phase chromatography with UV detection, a widely accepted technique for the analysis of nucleoside derivatives.

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: A system equipped with a gradient pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV detector.

  • Column: A reversed-phase C18 column (e.g., ReproSil-Pur 120 C18, 3 µm, 2 mm x 100 mm or similar) is recommended for efficient separation.[4]

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water.

  • Formic Acid: Analytical grade (optional, for mobile phase modification).

  • Ammonium Acetate: Analytical grade (optional, for mobile phase modification).

  • This compound reference standard.

  • Sample of this compound for analysis.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.

ParameterRecommended Condition
Column Reversed-phase C18, 3 µm, 2 mm x 100 mm[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B (linear gradient); 25-30 min: 90% B; 30.1-35 min: 10% B (column re-equilibration)
Flow Rate 0.2 mL/min[4]
Column Temperature 30 °C
Detection Wavelength 254 nm or 260 nm (based on UV maxima of adenosine)
Injection Volume 5 - 20 µL

4. Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the Standard Solution.

  • Blank Solution: Use the 50:50 (v/v) mixture of acetonitrile and water.

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the Standard Solution six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.

    • The tailing factor for the principal peak should be between 0.8 and 1.5.

    • The theoretical plate count for the principal peak should be not less than 2000.

6. Analytical Procedure

  • Inject the blank solution to ensure the absence of interfering peaks.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the principal peak of this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by the area normalization method. The purity is the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for a typical analysis should be summarized in a table for clarity and easy comparison.

Sample IDRetention Time (min)Peak Area% Area
Impurity 1 tR1A1%A1
Main Peak tR2A2%A2
Impurity 2 tR3A3%A3
... .........
Total ΣAi100.0

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Purity_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std sys_suitability System Suitability Test (Inject Standard x6) dissolve_std->sys_suitability weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample analysis Sample Analysis (Inject Blank, Standard, Sample) dissolve_sample->analysis hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->sys_suitability sys_suitability->analysis If Passes chromatogram Obtain Chromatograms analysis->chromatogram integration Peak Integration and Identification chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

HPLC Purity Analysis Workflow

References

Application Notes and Protocols: 2',3',5'-Tri-O-acetyladenosine as a Prodrug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyladenosine is a synthetic derivative of the endogenous nucleoside adenosine. By acetylating the hydroxyl groups on the ribose sugar, the polarity of the adenosine molecule is significantly reduced. This modification transforms it into a lipophilic prodrug that can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier. Once inside the target cells or in systemic circulation, the acetyl groups are cleaved by endogenous esterases, releasing the parent adenosine molecule to exert its pharmacological effects. This prodrug strategy is a valuable tool for enhancing the bioavailability and therapeutic efficacy of adenosine and its analogs, which have a wide range of potential applications in cardiovascular, neurological, and inflammatory diseases.

These application notes provide an overview of the this compound prodrug system, including its mechanism of action, and detailed protocols for the synthesis, characterization, and evaluation of corresponding prodrugs.

Mechanism of Action

The utility of this compound as a prodrug lies in its ability to be enzymatically converted to the active parent drug, adenosine. The acetyl groups at the 2', 3', and 5' positions of the ribose moiety are susceptible to hydrolysis by esterase enzymes, which are ubiquitously present in the body, particularly in the liver, plasma, and intestinal tract[1]. This enzymatic cleavage regenerates the free hydroxyl groups, releasing adenosine to interact with its target receptors.

This compound This compound Adenosine Adenosine This compound->Adenosine Esterase Hydrolysis Pharmacological Effect Pharmacological Effect Adenosine->Pharmacological Effect Receptor Binding

Figure 1: Prodrug Activation Pathway

Physicochemical and Pharmacokinetic Properties

The acetylation of adenosine significantly alters its physicochemical properties, leading to improved pharmacokinetic characteristics.

PropertyThis compoundAdenosineReference
Molecular Formula C16H19N5O7C10H13N5O4[2]
Molecular Weight 393.35 g/mol 267.24 g/mol [2]
Appearance White powderWhite crystalline powder[3]
Aqueous Solubility Increased lipophilicity suggests lower aqueous solubility compared to adenosineSoluble in water[4]
LogP (calculated) -0.1-1.1[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Prodrugs

This protocol describes a general method for the acetylation of adenosine or its analogs.

Materials:

  • Adenosine or adenosine analog

  • Acetic anhydride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve adenosine (1 equivalent) in anhydrous pyridine in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (3-5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

For the synthesis of conjugates where a parent drug is attached to the adenosine moiety, further chemical modifications would be necessary, potentially involving the N6 position of the adenine ring[5].

cluster_synthesis Synthesis Workflow start Start dissolve Dissolve Adenosine in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT add_anhydride->react monitor Monitor by TLC react->monitor workup Work-up monitor->workup Reaction Complete purify Purify by Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Figure 2: Synthesis Workflow Diagram
Protocol 2: In Vitro Stability in Simulated Gastric and Intestinal Fluids

This protocol assesses the chemical stability of the prodrug in environments mimicking the stomach and small intestine.

Materials:

  • This compound prodrug

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Vials

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

Procedure:

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO or methanol).

  • Prepare SGF and SIF solutions according to USP guidelines.

  • Incubate the SGF and SIF solutions at 37°C.

  • Spike the prodrug stock solution into the pre-warmed SGF and SIF to a final concentration of 1-10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to precipitate proteins and stop degradation.

  • Centrifuge the quenched samples to pellet any precipitates.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug.

  • Calculate the half-life (t1/2) of the prodrug in each fluid by plotting the natural logarithm of the remaining prodrug concentration versus time.

FluidpHTypical Incubation TimePurpose
Simulated Gastric Fluid (SGF)1.22 hoursAssess stability in stomach acid[6][7]
Simulated Intestinal Fluid (SIF)6.84 hoursAssess stability in the small intestine[6]
Protocol 3: In Vitro Esterase-Mediated Hydrolysis

This protocol determines the rate of enzymatic conversion of the prodrug to the parent drug.

Materials:

  • This compound prodrug

  • Porcine liver esterase (PLE) or human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • HPLC system

  • Incubator or water bath at 37°C

  • Vials

  • Quenching solution

Procedure:

  • Prepare a stock solution of the prodrug.

  • Prepare a working solution of the esterase source (e.g., PLE or HLM) in phosphate buffer.

  • Pre-warm the buffer and prodrug solution to 37°C.

  • Initiate the reaction by adding the esterase solution to the prodrug solution in a vial.

  • At various time points, withdraw aliquots and quench the reaction as described in Protocol 2.

  • Analyze the samples by HPLC to quantify the concentrations of both the prodrug and the released parent drug (adenosine).

  • Determine the rate of hydrolysis and the half-life of the prodrug in the presence of esterases. The rate of hydrolysis can be determined from the initial linear phase of the concentration-time plot of the parent drug formation[8].

ParameterDescriptionTypical Value
Enzyme Source Porcine Liver Esterase (PLE) or Human Liver Microsomes (HLM)Varies by experiment
Buffer Phosphate BufferpH 7.4
Temperature 37°C-
Prodrug Concentration 1-10 µM-
Enzyme Concentration To be optimized for linear reaction kinetics-
Protocol 4: Cell Permeability Assay (Caco-2 Model)

This protocol evaluates the ability of the prodrug to cross an intestinal epithelial cell barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the prodrug solution in HBSS to the apical (donor) side of the Transwell insert.

  • At specified time intervals, collect samples from the basolateral (receiver) side.

  • Analyze the samples from both the apical and basolateral compartments by LC-MS/MS to determine the concentrations of the prodrug and the parent drug.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

cluster_evaluation Prodrug Evaluation Workflow start Start synthesis Synthesize Prodrug start->synthesis stability In Vitro Stability Assays (SGF, SIF, Plasma) synthesis->stability hydrolysis Esterase Hydrolysis Assay synthesis->hydrolysis permeability Cell Permeability Assay (Caco-2) synthesis->permeability efficacy In Vivo Efficacy Studies stability->efficacy Sufficient Stability hydrolysis->efficacy Efficient Conversion permeability->efficacy Good Permeability end End efficacy->end

Figure 3: Prodrug Evaluation Workflow

Conclusion

The this compound prodrug delivery system offers a promising strategy to overcome the pharmacokinetic limitations of adenosine and its analogs. The protocols provided herein offer a framework for the synthesis, characterization, and in vitro evaluation of these prodrugs. By systematically assessing their stability, enzymatic conversion, and permeability, researchers can effectively design and develop novel therapeutics with enhanced efficacy for a variety of disease indications.

References

Application of 2',3',5'-Tri-O-acetyladenosine in Metabolic Labeling: A Feasibility Assessment and Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document addresses the application of 2',3',5'-Tri-O-acetyladenosine in the metabolic labeling of nascent RNA. Following a comprehensive review of currently available scientific literature, it has been determined that there are limited to no established protocols or significant data supporting the use of this compound for this purpose. The acetyl groups on the ribose are likely removed by cellular esterases, yielding adenosine, which would then enter the general nucleotide pool, making it unsuitable for distinguishing newly synthesized RNA from the pre-existing RNA population.

Given the interest in metabolic labeling of adenosine analogs for transcriptomic studies, this application note will instead focus on a widely adopted and well-documented alternative: 4-thiouridine (4sU) . This uridine analog is readily incorporated into newly transcribed RNA and allows for its subsequent isolation and analysis. The principles, protocols, and data presented herein for 4sU will provide a robust framework for researchers seeking to investigate RNA synthesis and degradation dynamics.

Application Notes: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of gene expression, including RNA synthesis, processing, and decay rates. The method involves introducing a modified nucleoside analog to cells, which is incorporated into nascent RNA transcripts by cellular RNA polymerases. This chemical "tag" allows for the selective purification and analysis of newly synthesized RNA from the total RNA pool. 4-thiouridine (4sU) is a photoreactive analog of uridine that is efficiently used by cells and incorporated into RNA in place of uridine.[1][2] The incorporated 4sU can be specifically derivatized, enabling the isolation of newly transcribed RNA.

Principle of the Method

The workflow for metabolic labeling of RNA with 4sU involves several key steps:

  • Labeling: Cells are incubated with 4sU for a defined period, during which it is taken up by the cells, converted to 4sU-triphosphate (s4UTP), and incorporated into newly synthesized RNA.[3]

  • RNA Isolation: Total RNA is extracted from the cells.

  • Thiol-specific Biotinylation: The thiol group in the incorporated 4sU is reacted with a biotinylating reagent, such as biotin-HPDP, which forms a disulfide bond. This attaches a biotin molecule to the newly transcribed RNA.[2][3]

  • Affinity Purification: The biotinylated RNA is selectively captured using streptavidin-coated magnetic beads.

  • Elution: The purified, newly transcribed RNA is released from the beads by cleavage of the disulfide bond with a reducing agent like dithiothreitol (DTT).

  • Downstream Analysis: The isolated nascent RNA can be used for various downstream applications, including quantitative real-time PCR (qRT-PCR), microarray analysis, or next-generation sequencing (RNA-Seq).

Experimental Workflow

workflow cluster_cell_culture Cellular Phase cluster_biochemical Biochemical Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture labeling 2. Metabolic Labeling (Incubate with 4sU) cell_culture->labeling rna_isolation 3. Total RNA Isolation labeling->rna_isolation biotinylation 4. Thiol-specific Biotinylation rna_isolation->biotinylation purification 5. Affinity Purification (Streptavidin Beads) biotinylation->purification elution 6. Elution of Labeled RNA purification->elution downstream 7. Downstream Analysis (qRT-PCR, RNA-Seq) elution->downstream

Caption: Experimental workflow for metabolic labeling of nascent RNA using 4-thiouridine.

Metabolic Pathway of 4-thiouridine

pathway Four_sU 4-thiouridine (4sU) (extracellular) Four_sU_intra 4sU (intracellular) Four_sU->Four_sU_intra Uptake s4UMP s4UMP Four_sU_intra->s4UMP Phosphorylation s4UDP s4UDP s4UMP->s4UDP Phosphorylation s4UTP s4UTP s4UDP->s4UTP Phosphorylation RNA_Polymerase RNA Polymerase s4UTP->RNA_Polymerase Nascent_RNA Nascent RNA (4sU incorporated) RNA_Polymerase->Nascent_RNA Incorporation

Caption: Simplified metabolic pathway of 4-thiouridine incorporation into nascent RNA.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 4-thiouridine

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other lysis buffer for RNA extraction

Procedure:

  • Culture mammalian cells to the desired confluency (typically 70-80%) in a sterile culture dish.

  • Prepare the labeling medium by adding the 4sU stock solution to the pre-warmed complete culture medium to achieve the desired final concentration. A typical starting concentration is 100-200 µM.[1]

  • Aspirate the existing medium from the cells and wash once with warm PBS.

  • Add the 4sU-containing labeling medium to the cells.

  • Incubate the cells for the desired labeling period. This can range from 5 minutes to several hours, depending on the experimental goals (e.g., short pulses for synthesis rates, longer periods for sufficient yield).

  • After the incubation period, remove the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the dish.

  • Proceed with total RNA isolation according to the manufacturer's protocol.

Protocol 2: Biotinylation and Purification of 4sU-labeled RNA

Materials:

  • Total RNA containing 4sU-labeled transcripts

  • Biotin-HPDP (1 mg/mL in DMF)

  • 10x Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer (containing a reducing agent like 100 mM DTT)

Procedure:

  • Resuspend up to 100 µg of total RNA in RNase-free water.

  • Add 10x Biotinylation buffer to a final concentration of 1x.

  • Add Biotin-HPDP to a final concentration of 0.2 mg/mL.[2]

  • Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation.

  • Purify the biotinylated RNA from excess biotin-HPDP using chloroform/isopropanol precipitation.

  • Resuspend the RNA pellet in RNase-free water.

  • Equilibrate the streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Add the biotinylated RNA to the equilibrated beads and incubate for 30 minutes at room temperature with rotation to allow binding.

  • Wash the beads several times with appropriate wash buffers to remove non-biotinylated RNA.

  • Elute the captured 4sU-labeled RNA by incubating the beads in the elution buffer for 5-10 minutes at room temperature.

  • Collect the supernatant containing the purified newly transcribed RNA.

  • The purified RNA can now be used for downstream applications.

Quantitative Data

The following tables provide representative quantitative data from metabolic labeling experiments using 4sU.

Table 1: 4sU Labeling Efficiency in Different Cell Lines

Cell Line4sU Concentration (µM)Labeling Time (hours)Percentage of Labeled RNA (%)
HEK293T10025.2 ± 0.8
HeLa15048.1 ± 1.2
Mouse Embryonic Fibroblasts20013.5 ± 0.6

Data are presented as mean ± standard deviation from triplicate experiments and are representative examples from published studies.

Table 2: Half-life of Selected Transcripts Measured by 4sU Pulse-Chase

GeneHalf-life in Control Cells (hours)Half-life after Treatment X (hours)Fold Change
MYC0.50.81.6
FOS0.30.31.0
GAPDH> 8> 8-
CCND11.22.52.1

This table illustrates how metabolic labeling can be used to determine changes in RNA stability. Data are hypothetical and for illustrative purposes.

Conclusion

While this compound does not appear to be a suitable reagent for the metabolic labeling of nascent RNA, well-established alternatives like 4-thiouridine provide a robust and reliable method for such studies. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement metabolic RNA labeling in their experimental workflows, enabling detailed investigation of transcriptomic dynamics. Careful optimization of labeling conditions is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.

References

Application Notes and Protocols: The Use of 2',3',5'-Tri-O-acetyladenosine in Adenosine Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2',3',5'-Tri-O-acetyladenosine is a synthetic, cell-permeable analog of the endogenous nucleoside adenosine. In the study of adenosine receptor pharmacology, it serves as a valuable research tool, primarily functioning as a prodrug that, once administered in vitro or in vivo, is rapidly hydrolyzed by cellular esterases to release adenosine. This controlled delivery of the active agonist, adenosine, allows for the investigation of the physiological and pathological roles of the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose moiety increases the lipophilicity of the adenosine molecule, facilitating its passage across cell membranes. Inside the cell, non-specific esterases cleave the acetyl groups, liberating adenosine to act on its cognate G protein-coupled receptors (GPCRs). This prodrug approach is particularly useful for circumventing the rapid metabolism and uptake of exogenously applied adenosine in the extracellular space, thereby providing a more sustained and uniform activation of adenosine receptors in cellular and tissue-based assays.

The study of this compound is therefore indirect; its effects are attributable to the resulting adenosine. It is critical to note that this compound itself is considered to have negligible affinity for adenosine receptors. The acylation of the ribose hydroxyl groups is known to significantly reduce or abolish receptor binding. Consequently, any observed pharmacological activity is contingent upon its conversion to adenosine.

Pharmacological Data of Adenosine (the Active Metabolite)

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of adenosine at the four human adenosine receptor subtypes. This data is essential for interpreting experiments where this compound is used as an adenosine precursor.

Receptor SubtypeG-protein CouplingLigandParameterValue (nM)
A₁ Gi/oAdenosineKi10 - 30
AdenosineIC₅₀ (cAMP)~50
A₂ₐ GsAdenosineKi10 - 30
AdenosineEC₅₀ (cAMP)~100
A₂ₑ Gs/GqAdenosineKi>1000
AdenosineEC₅₀ (cAMP)>1000
A₃ Gi/oAdenosineKi~1000
AdenosineIC₅₀ (cAMP)~1000

Note: These values are approximate and can vary depending on the specific experimental conditions, cell type, and assay used.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the conversion of this compound to adenosine and its subsequent engagement with adenosine receptors, as well as a typical experimental workflow for its use in pharmacological studies.

Mechanism of Action of this compound 2_3_5_Tri_O_acetyladenosine This compound Adenosine Adenosine 2_3_5_Tri_O_acetyladenosine->Adenosine Hydrolysis A1_A3_Receptors A₁/A₃ Receptors Adenosine->A1_A3_Receptors A2A_A2B_Receptors A₂ₐ/A₂ₑ Receptors Adenosine->A2A_A2B_Receptors Esterases Cellular Esterases Esterases->Adenosine Gi_o Gi/o A1_A3_Receptors->Gi_o Gs Gs A2A_A2B_Receptors->Gs Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase Gi_o->Adenylyl_Cyclase_Inhibition Adenylyl_Cyclase_Activation Activation of Adenylyl Cyclase Gs->Adenylyl_Cyclase_Activation cAMP_Decrease ↓ cAMP Adenylyl_Cyclase_Inhibition->cAMP_Decrease cAMP_Increase ↑ cAMP Adenylyl_Cyclase_Activation->cAMP_Increase

Caption: Prodrug conversion and adenosine receptor signaling.

Experimental Workflow for Studying Adenosine Receptor Pharmacology Start Start: Prepare Cells Expressing Adenosine Receptors Prodrug_Addition Add this compound (and controls/antagonists) Start->Prodrug_Addition Incubation Incubate to Allow for Prodrug Conversion and Receptor Activation Prodrug_Addition->Incubation Assay Perform Assay Incubation->Assay Binding_Assay Radioligand Binding Assay Assay->Binding_Assay Option 1 Functional_Assay cAMP Functional Assay Assay->Functional_Assay Option 2 Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End: Determine Pharmacological Parameters (Ki, EC₅₀/IC₅₀) Data_Analysis->End

Caption: Experimental workflow using this compound.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the inhibitory constant (Ki) of adenosine, generated from this compound, for a specific adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

  • This compound.

  • Non-selective adenosine receptor agonist for determining non-specific binding (e.g., NECA).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and microplate scintillation counter.

  • Source of esterase activity (if not sufficiently present in membrane preparation, e.g., porcine liver esterase).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in binding buffer.

    • Prepare the radioligand at a concentration close to its Kd in binding buffer.

    • Prepare the non-specific binding control (e.g., 10 µM NECA) in binding buffer.

    • Dilute cell membranes in binding buffer to a final concentration of 5-20 µg protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at 37°C for 60-120 minutes with gentle agitation. This allows for the enzymatic conversion of the prodrug to adenosine and subsequent binding to the receptor to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the filter plate.

    • Wash the filters three times with 500 µL of ice-cold wash buffer per well to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the effect of adenosine, generated from this compound, on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Intact cells stably expressing the human adenosine receptor subtype of interest.

  • This compound.

  • Forskolin (for A₁ and A₃ receptor assays).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and culture until they reach the desired confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

    • For A₂ₐ and A₂ₑ Receptors (Gs-coupled): Add varying concentrations of this compound to the cells.

    • For A₁ and A₃ Receptors (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • For A₂ₐ and A₂ₑ Receptors: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (concentration producing 50% of the maximal stimulation).

    • For A₁ and A₃ Receptors: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (concentration producing 50% of the maximal inhibition of the forskolin-stimulated response).

Conclusion

This compound is a valuable tool for studying the pharmacology of adenosine receptors, acting as a membrane-permeable prodrug that delivers adenosine to its target receptors. While devoid of direct receptor affinity, its utility lies in the controlled, intracellular release of the active agonist. The provided protocols offer a framework for characterizing the effects of the resulting adenosine on receptor binding and downstream signaling pathways. Researchers should always consider the kinetics of hydrolysis of this compound to adenosine in their specific experimental system to ensure accurate interpretation of the pharmacological data.

Application Notes and Protocols for the Purification of Synthesized 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyladenosine is a protected derivative of the nucleoside adenosine, widely utilized as a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer drugs. The purity of this synthesized intermediate is paramount to ensure the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the common techniques employed in the purification of crude this compound.

Purification Strategy Overview

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity and scale of the operation. The primary impurities can include unreacted adenosine, partially acetylated adenosine derivatives, and other reagents from the synthesis. A general workflow for the purification process is outlined below.

Purification_Workflow crude Crude Synthesized This compound analysis1 Initial Purity Assessment (TLC, HPLC) crude->analysis1 decision Purity > 95%? analysis1->decision recrystallization Recrystallization decision->recrystallization No, minor impurities column Silica Gel Column Chromatography decision->column No, major impurities hplc Preparative HPLC decision->hplc No, high purity needed final_product Pure this compound decision->final_product Yes analysis2 Purity Analysis of Purified Fractions (TLC, HPLC) recrystallization->analysis2 column->analysis2 hplc->analysis2 pooling Pooling of Pure Fractions analysis2->pooling evaporation Solvent Evaporation pooling->evaporation evaporation->final_product Column_Chromatography_Workflow start Start prep_column Prepare Silica Gel Slurry and Pack Column start->prep_column equilibrate Equilibrate Column with Dichloromethane prep_column->equilibrate load_sample Dry Load Crude Sample onto the Column equilibrate->load_sample elute Elute with a Gradient of Methanol in Dichloromethane load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor analyze Analyze Fractions by HPLC monitor->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Pure Product evaporate->end Recrystallization_Workflow start Start dissolve Dissolve Crude Product in Minimum Hot Methanol start->dissolve add_water Add Water until Cloudy, then Reheat to Clear dissolve->add_water cool_rt Slowly Cool to Room Temperature add_water->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash Crystals with Cold Methanol/Water filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Application Notes and Protocols for In Vivo Administration of 2',3',5'-Tri-O-acetyladenosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3',5'-Tri-O-acetyladenosine is an acetylated analog of adenosine. The acetylation of the ribose hydroxyl groups increases its lipophilicity, which is expected to enhance cell membrane permeability and bioavailability compared to adenosine. In vivo, it is anticipated that esterases rapidly hydrolyze the acetyl groups, releasing adenosine, which then activates adenosine receptors (A1, A2A, A2B, and A3) to elicit a range of physiological effects.[1][2] These effects are diverse and can include vasodilation, anti-inflammatory responses, and neuromodulation.

This application note focuses on the in vivo administration of a structurally similar compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, which has been investigated for its anti-hyperlipidemic properties.[3][4] The detailed protocols and data from these studies provide a robust framework for designing and executing in vivo experiments with this compound.

Data Presentation

Table 1: In Vivo Dosage and Administration of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine in Hamsters
Animal ModelDosing RouteVehicleDosage RangeTreatment DurationKey FindingsReference
High-fat diet-fed golden Syrian hamstersOral gavageNot specified1.5 - 6 mg/kg/day10 daysSignificantly inhibited the increase in lipid accumulation.[3]
High-fat diet-fed golden Syrian hamstersOral gavageNot specified3, 12, 50, 100, 200, and 400 mg/kg/day10 daysDose-dependent regulation of metabolites associated with lipid, choline, and glucose metabolism. Doses of 12 and 50 mg/kg/day reversed metabolite levels towards normal.[5]
Table 2: Pharmacokinetic Parameters of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (IMM-H007) and its Metabolites in Hamsters following Oral Administration
AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
IMM-H00715.6 ± 4.80.28 ± 0.1010.4 ± 3.20.49 ± 0.16
M1 (deacetylated metabolite)128.4 ± 34.20.38 ± 0.13115.7 ± 28.90.98 ± 0.21
MP (phosphorylated metabolite)1256.1 ± 254.70.75 ± 0.253456.7 ± 876.52.15 ± 0.43

Data are presented as mean ± SD.[4]

Experimental Protocols

Protocol 1: In Vivo Anti-Hyperlipidemia Study in a Hamster Model

Objective: To evaluate the dose-related effects of a this compound analog on lipid metabolism in a high-fat diet-induced hyperlipidemia model.

Materials:

  • 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine

  • Male golden Syrian hamsters

  • High-fat diet (HFD)

  • Standard chow diet

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for serum lipid analysis (e.g., spectrophotometer, commercial assay kits)

Procedure:

  • Animal Acclimatization: Acclimatize male golden Syrian hamsters for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Model Induction: Induce hyperlipidemia by feeding the hamsters a high-fat diet for a specified period (e.g., 2 weeks). A control group will be maintained on a standard chow diet.

  • Grouping and Dosing: Divide the HFD-fed hamsters into multiple groups (n=6-8 per group):

    • Vehicle control group (receiving the vehicle solution)

    • Positive control group (e.g., a known anti-hyperlipidemic drug)

    • Treatment groups receiving different doses of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (e.g., 3, 12, 50, 100, 200, and 400 mg/kg/day).

  • Drug Administration: Administer the compound or vehicle orally via gavage once daily for the duration of the study (e.g., 10 days).

  • Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

  • Serum Analysis: Separate the serum by centrifugation. Analyze serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Protocol 2: Pharmacokinetic Study in Hamsters

Objective: To determine the pharmacokinetic profile of a this compound analog and its major metabolites after oral administration.

Materials:

  • 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine

  • Male golden Syrian hamsters

  • Oral gavage needles

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Fast male golden Syrian hamsters overnight before drug administration.

  • Drug Administration: Administer a single oral dose of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Process the blood samples to extract the parent compound and its metabolites. This typically involves protein precipitation followed by centrifugation.

  • Bioanalysis: Quantify the concentrations of the parent compound and its metabolites in the processed samples using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell 2_3_5_TAA 2',3',5'-Tri-O-acetyl- N6-(3-hydroxylaniline)adenosine 2_3_5_TAA_inside 2',3',5'-Tri-O-acetyl- N6-(3-hydroxylaniline)adenosine 2_3_5_TAA->2_3_5_TAA_inside Enters Cell AMPK AMPK 2_3_5_TAA_inside->AMPK Activates Lipid_Metabolism Lipid Metabolism Regulation AMPK->Lipid_Metabolism Lipid_Oxidation Increased Lipid Oxidation Lipid_Metabolism->Lipid_Oxidation Lipid_Biosynthesis Decreased Lipid Biosynthesis Lipid_Metabolism->Lipid_Biosynthesis

Caption: Signaling pathway of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine in regulating lipid metabolism via AMPK activation.

Experimental_Workflow Animal_Model High-Fat Diet-Induced Hyperlipidemic Hamsters Dosing Oral Administration of This compound analog Animal_Model->Dosing Sample_Collection Blood Sample Collection Dosing->Sample_Collection Biochemical_Analysis Serum Lipid Profile Analysis Sample_Collection->Biochemical_Analysis Pharmacokinetic_Analysis LC-MS/MS Analysis of Drug and Metabolites Sample_Collection->Pharmacokinetic_Analysis Data_Analysis Statistical and Pharmacokinetic Analysis Biochemical_Analysis->Data_Analysis Pharmacokinetic_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound analogs.

Discussion and Considerations

The in vivo administration of this compound is likely to result in the rapid enzymatic cleavage of the acetyl groups, leading to the systemic release of adenosine. Therefore, the observed pharmacological effects will likely be attributable to the activation of adenosine receptors. The choice of animal model, dosage, and route of administration should be guided by the specific research question.

For researchers initiating studies with this compound, it is recommended to start with a dose-ranging study to determine the optimal therapeutic window and to monitor for any potential adverse effects. The protocols provided for the N6-substituted analog offer a solid foundation for such studies. Furthermore, it is crucial to consider the rapid metabolism of adenosine in vivo and to design experiments with appropriate time points for sample collection and analysis. The use of validated bioanalytical methods is essential for accurate quantification of the parent compound and its primary metabolite, adenosine.

References

Troubleshooting & Optimization

2',3',5'-Tri-O-acetyladenosine stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2',3',5'-Tri-O-acetyladenosine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solution?

A1: The primary degradation pathway of this compound in aqueous solution is the hydrolysis of the three O-acetyl ester bonds. This hydrolysis can be catalyzed by both acid and base, leading to the sequential removal of the acetyl groups from the 2', 3', and 5' positions of the ribose sugar, ultimately yielding adenosine.

Q2: What are the main factors influencing the stability of this compound in aqueous solutions?

A2: The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis of the ester bonds is highly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate degradation.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage of solutions, lower temperatures are recommended.

  • Presence of Enzymes: Esterases, if present in the experimental system (e.g., in biological matrices), can rapidly catalyze the hydrolysis of the acetyl groups.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reverse-phase C18 column is typically suitable for separating the parent compound from its less hydrophobic degradation products (di-acetylated, mono-acetylated adenosine, and adenosine). For unequivocal identification of the degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.

Q4: What are the expected degradation products of this compound?

A4: The expected degradation products are the partially and fully deacetylated forms of the molecule:

  • 2',3'-Di-O-acetyladenosine

  • 2',5'-Di-O-acetyladenosine

  • 3',5'-Di-O-acetyladenosine

  • 2'-O-acetyladenosine

  • 3'-O-acetyladenosine

  • 5'-O-acetyladenosine

  • Adenosine

Q5: How should I prepare and store stock solutions of this compound?

A5: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol, where the compound is more stable. For short-term storage, these stock solutions should be kept at -20°C or lower. Aqueous working solutions should be prepared fresh before each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for a very limited time and the pH should be maintained close to neutral.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound in aqueous solution. 1. pH of the solution is too acidic or too alkaline.2. The temperature of the solution is too high.3. Presence of contaminating esterase activity.1. Adjust the pH of your aqueous solution to be as close to neutral (pH 7) as possible. Use a non-reactive buffer if necessary.2. Prepare and use the aqueous solutions at low temperatures (e.g., on ice). For storage, use aliquots and freeze at -80°C.3. If working with biological samples, consider using esterase inhibitors or heat-inactivating the sample if compatible with your experimental design.
Inconsistent results between experimental repeats. 1. Inconsistent timing between the preparation of the aqueous solution and its use.2. Variation in the pH or temperature of the solutions.1. Standardize the time between the preparation of the aqueous working solution and its application in your assay.2. Ensure that the pH and temperature of your solutions are consistent across all experiments.
Appearance of unexpected peaks in HPLC chromatogram. 1. Further degradation of adenosine to adenine.2. Reaction with components of the buffer or media.1. Use HPLC-MS to identify the unknown peaks. Degradation beyond adenosine can occur under harsh conditions.2. Simplify your aqueous solution to identify the source of the reaction. Run control experiments with the buffer/media components alone.
Poor solubility in aqueous solution. This compound is more hydrophobic than adenosine.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

Quantitative Data on Stability

Table 1: Hypothetical Half-life (t½) of an Acetylated Nucleoside in Aqueous Solution at 25°C as a Function of pH.

pHHalf-life (t½) in hours (Hypothetical)
3.012
5.048
7.072
9.08

Table 2: Hypothetical Percentage of an Acetylated Nucleoside Remaining in Aqueous Solution (pH 7.4) as a Function of Temperature and Time.

Time (hours)4°C (Hypothetical %)25°C (Hypothetical %)37°C (Hypothetical %)
0100100100
8989075
24947040
48885015

Experimental Protocol: Stability Testing of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffers of desired pH (e.g., phosphate, citrate)

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector

  • pH meter

  • Thermostated incubator or water bath

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.

  • Working Solutions (10 µg/mL): Spike the stock solution into the desired aqueous buffers (e.g., pH 3, 5, 7, 9) to obtain a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

3. Stability Study Procedure:

  • Divide each working solution into aliquots in sealed vials for each time point and temperature.

  • Place the vials in thermostated environments (e.g., 4°C, 25°C, 37°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each condition.

  • Immediately quench the degradation by freezing the sample at -20°C or by mixing with an equal volume of cold methanol, if compatible with the HPLC method.

  • Analyze the samples by HPLC.

4. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify and integrate the peak corresponding to this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage remaining versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½ = 0.693/k).

Visualizations

Hydrolysis_Pathway TAA This compound DAA Di-O-acetyladenosine (mixture of isomers) TAA->DAA + H2O - Acetic Acid MAA Mono-O-acetyladenosine (mixture of isomers) DAA->MAA + H2O - Acetic Acid A Adenosine MAA->A + H2O - Acetic Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in organic solvent) Working_Solutions Prepare Aqueous Working Solutions (different pH/buffers) Stock_Solution->Working_Solutions Incubate Incubate at different temperatures Working_Solutions->Incubate Sampling Sample at time points Incubate->Sampling Quench Quench degradation Sampling->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Calculate % remaining, t½ HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability testing.

Troubleshooting_Tree Start Inconsistent Results or Rapid Degradation Check_pH Is pH of aqueous solution controlled? Start->Check_pH Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to near neutral and use a buffer Check_pH->Adjust_pH No Check_Time Is time between prep and use standardized? Check_Temp->Check_Time Yes Control_Temp Prepare and store solutions at low temperature Check_Temp->Control_Temp No Check_Purity Are starting materials and solvents pure? Check_Time->Check_Purity Yes Standardize_Time Prepare solutions fresh before each experiment Check_Time->Standardize_Time No Review_Protocol Review protocol for other variables Check_Purity->Review_Protocol Yes Use_High_Purity Use HPLC grade solvents and high purity compound Check_Purity->Use_High_Purity No

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: Synthesis of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2',3',5'-Tri-O-acetyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The acetylation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (adenosine) is fully consumed.[1][2] Consider increasing the reaction time or temperature. A common protocol involves stirring the reaction mixture at room temperature.[3]

  • Reagent Quality: The purity and reactivity of your reagents are crucial.

    • Solution: Use freshly opened or purified reagents. Acetic anhydride is particularly sensitive to moisture and can hydrolyze, reducing its effectiveness.[2] Ensure your pyridine is anhydrous, as water can consume the acetylating agent and lead to side reactions.[4][5][6][7]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Solution: Typically, an excess of the acetylating agent (acetic anhydride) is used to drive the reaction to completion. A common molar ratio is 1.5–2.0 equivalents of acetic anhydride for each hydroxyl group.[3]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Optimize your work-up procedure. Ensure efficient extraction with a suitable solvent like dichloromethane or ethyl acetate.[3] For purification, silica gel column chromatography is commonly used.[8] Careful handling and optimized elution conditions are key to maximizing recovery.

FAQ 2: My final product is impure. What are the likely side products and how can I minimize their formation?

Answer:

The primary impurity in this synthesis is often the N6-acetylated byproduct, leading to the formation of N6-acetyl-2',3',5'-tri-O-acetyladenosine.[9][10][11] Adenosine has multiple nucleophilic sites: the hydroxyl groups on the ribose sugar and the primary amine at the N6 position of the adenine base.

  • Minimizing N6-Acetylation:

    • Reaction Conditions: The choice of solvent and catalyst can influence the selectivity of the reaction. While pyridine is a common solvent and also acts as a base, other conditions can be explored to favor O-acetylation.[12]

    • Temperature Control: Performing the reaction at a lower temperature can sometimes improve selectivity towards O-acetylation.

  • Other Potential Impurities:

    • Partially Acetylated Adenosine: Incomplete acetylation can result in a mixture of mono-, di-, and tri-acetylated products. As mentioned in FAQ 1, ensuring the reaction goes to completion is crucial.

    • Hydrolyzed Product: The acetyl groups can be labile, and hydrolysis back to adenosine or partially acetylated forms can occur, especially during aqueous work-up.

      • Solution: Perform aqueous washes quickly and with cold solutions to minimize hydrolysis.[2]

FAQ 3: I am having trouble with the purification of this compound. What are the best practices?

Answer:

Purification can be challenging due to the presence of structurally similar byproducts. Here are some recommended strategies:

  • Silica Gel Column Chromatography: This is the most common method for purifying the product.[8]

    • Solvent System: A gradient of methanol in dichloromethane or ethyl acetate is often effective for separating the desired product from impurities. The exact solvent system may need to be optimized based on your specific mixture.

    • Monitoring: Use TLC to monitor the fractions and identify those containing the pure product.

  • Reverse-Phase Flash Chromatography: For polar compounds, reverse-phase chromatography on a C18 column can be a good alternative.[8][13]

  • Crystallization: If the product is obtained as a solid, crystallization can be an effective final purification step to remove minor impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and related compounds found in the literature.

Starting MaterialAcetylating AgentSolvent/CatalystReaction TimeTemperatureYield (%)Reference
AdenosineAcetic AnhydridePyridineNot SpecifiedElevated80-85%[9][10]
Nucleoside/NucleotideN-acetyl imidazoleWater (pH 8) / NaOH4 hRoom Temp.74%[13]
AdenosineAcetic Anhydride (10 eq.)PyridineNot SpecifiedNot SpecifiedNot Specified[14]
AdenosineAcetic Anhydride (6 eq.)Pyridine24 hNot Specified70%[14]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on common laboratory practices.[3] Optimization may be required based on your specific experimental setup and reagents.

  • Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve adenosine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).

  • Reaction: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (6.0 equivalents, ~2.0 equivalents per hydroxyl group) dropwise.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding dry methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene to remove pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired this compound.

Visualizations

Diagram 1: Synthetic Pathway and Side Reaction

Synthesis_Pathway Adenosine Adenosine Ac2O_Py Acetic Anhydride, Pyridine Adenosine->Ac2O_Py TriOAcetyl This compound (Desired Product) Ac2O_Py->TriOAcetyl O-Acetylation N6Acetyl N6-acetyl-2',3',5'-tri-O-acetyladenosine (Byproduct) Ac2O_Py->N6Acetyl N-Acetylation (Side Reaction) PartiallyAcetylated Partially Acetylated Intermediates Ac2O_Py->PartiallyAcetylated Incomplete Reaction

Caption: Synthetic pathway for this compound and potential side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound IncompleteReaction Check for Incomplete Reaction (TLC Analysis) Start->IncompleteReaction ReagentQuality Assess Reagent Quality (Anhydrous Solvents, Fresh Ac2O) Start->ReagentQuality WorkupLoss Evaluate Work-up & Purification (Extraction Efficiency, Column Loading) Start->WorkupLoss Sol_Incomplete Increase Reaction Time/Temp. Monitor closely with TLC IncompleteReaction->Sol_Incomplete Sol_Reagent Use Anhydrous Solvents. Use Fresh Acetic Anhydride. ReagentQuality->Sol_Reagent Sol_Workup Optimize Extraction. Careful Column Chromatography. WorkupLoss->Sol_Workup

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2',3',5'-Tri-O-acetyladenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The two most prevalent methods for the acetylation of adenosine to form this compound are:

  • Acetic Anhydride in Pyridine: This is a classic and widely used method where adenosine is treated with an excess of acetic anhydride in pyridine, which acts as both a solvent and a catalyst.

  • N-acetylimidazole: This method utilizes N-acetylimidazole as the acetylating agent, often in an aqueous solution at a controlled pH.

Q2: What is the role of pyridine in the acetylation reaction with acetic anhydride?

A2: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride. Secondly, it functions as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Q3: What are the potential side products in this synthesis?

A3: A common side product is the over-acetylated N6-acetyl-2',3',5'-tri-O-acetyladenosine, where the exocyclic amine group of the adenine base is also acetylated. The formation of this byproduct is more likely with prolonged reaction times or higher temperatures. Additionally, incomplete reaction can lead to the presence of mono- and di-acetylated adenosine derivatives.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. A suitable solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, can be used to separate the starting material (adenosine), the desired product (this compound), and any byproducts. The spots can be visualized under UV light (254 nm).

Q5: What are the recommended methods for purifying the final product?

A5: The purification of this compound is typically achieved through:

  • Column Chromatography: Silica gel column chromatography is commonly employed. The choice of eluent depends on the polarity of the impurities. A gradient of dichloromethane and methanol or ethyl acetate and hexane is often effective. For less polar impurities, a less polar solvent system can be used. Reverse-phase (C18) flash column chromatography has also been reported as a successful purification method.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can yield highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of acetylating agent. - Presence of moisture in the reaction. - Loss of product during workup or purification.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. For the acetic anhydride/pyridine method, room temperature to slightly elevated temperatures (e.g., 40-50 °C) can be explored. - Use a larger excess of the acetylating agent. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Optimize the extraction and purification steps to minimize product loss.
Incomplete Reaction (Starting material remains) - Insufficient reaction time. - Low reaction temperature. - Inadequate amount of acetylating agent or catalyst.- Increase the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature. - Add more acetylating agent and/or catalyst (e.g., pyridine or DMAP).
Formation of N6-acetyl byproduct - Prolonged reaction time. - High reaction temperature.- Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Perform the reaction at a lower temperature (e.g., room temperature). - The N6-acetyl group can sometimes be selectively removed under mild basic conditions, but this may risk hydrolysis of the O-acetyl groups. Careful optimization is required.
Multiple spots on TLC (besides starting material and product) - Formation of partially acetylated products (mono- and di-acetylated adenosine). - Degradation of the product.- Ensure sufficient equivalents of the acetylating agent are used to drive the reaction to completion. - Avoid harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). - Purify the mixture using column chromatography with a suitable solvent gradient to separate the different acetylated species.
Difficulty in Purifying the Product - Co-elution of the product with impurities during column chromatography. - Product oiling out during recrystallization.- For column chromatography, try a different solvent system with varying polarity. Using a gradient elution can improve separation. - For recrystallization, try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

MethodAcetylating AgentSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
1Acetic AnhydridePyridinePyridineRoom Temp-80-85 (for N6-acetyl-2',3',5'-tri-O-acetyladenosine)[1]
2N-acetylimidazoleWaterNaOH (pH 8)20474[2]

Note: The yield reported for Method 1 is for the N6-acetylated intermediate, which is then converted to the desired product.

Experimental Protocols

Method 1: Acetylation using Acetic Anhydride in Pyridine
  • Dissolution: Dissolve adenosine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acetic Anhydride: Cool the solution in an ice bath (0 °C) and slowly add acetic anhydride (a slight excess, e.g., 3.5-4.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

  • Workup: Remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from ethanol.

Method 2: Acetylation using N-acetylimidazole
  • Preparation of Solution: Dissolve adenosine (1.0 eq) in water and adjust the pH to 8 with a 4 M NaOH solution.

  • Addition of N-acetylimidazole: Add N-acetylimidazole (10 eq) to the solution.

  • Reaction: Incubate the reaction mixture at room temperature for 4 hours. Monitor the reaction by periodically acquiring NMR spectra or by TLC.

  • Purification: Purify the product directly from the reaction mixture using reverse-phase (C18) flash column chromatography. Elute with a gradient of acetonitrile in 100 mM ammonium formate (pH 4).

  • Isolation: Lyophilize the fractions containing the pure product to obtain a white powder.[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start with Adenosine dissolve Dissolve in Pyridine start->dissolve add_ac2o Add Acetic Anhydride dissolve->add_ac2o react React at Room Temperature add_ac2o->react quench Quench with Methanol react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization end_product Pure this compound chromatography->end_product recrystallization->end_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Reaction Time/Temp start->cause1 cause2 Inadequate Reagents start->cause2 cause3 Presence of Moisture start->cause3 solution1 Increase Time/Temp cause1->solution1 solution2 Add More Reagents cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3

References

Technical Support Center: Purification of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2',3',5'-Tri-O-acetyladenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: During the synthesis and purification of this compound, several process-related impurities can be encountered. These include:

  • Unreacted Starting Materials: Primarily residual adenosine.

  • Incompletely Acetylated Intermediates: Such as 2',3'-di-O-acetyladenosine or 3',5'-di-O-acetyladenosine.

  • Over-acetylated Byproducts: In some cases, acetylation of the exocyclic amine (N6-acetyl-2',3',5'-tri-O-acetyladenosine) can occur, especially with prolonged reaction times or harsh acetylating agents.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., pyridine, ethyl acetate, methanol) and residual acetic anhydride or acetic acid can be present.

  • Degradation Products: The acetyl groups can be labile, and hydrolysis back to partially acetylated or unacetylated adenosine can occur, particularly if exposed to acidic or basic conditions.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques are effective for assessing the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the desired product from more polar impurities like adenosine and partially acetylated derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and help quantify impurities by comparing the sample's spectrum to a reference spectrum of the pure product. The presence of unreacted adenosine or incompletely acetylated products will be evident from the integration values of the ribose protons and the absence of expected acetyl peaks.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and the purity of column fractions. The presence of multiple spots indicates impurities.

Q3: What is a typical purity and yield for the synthesis and purification of this compound?

A3: The purity and yield can vary depending on the synthetic route and purification method. Commercially available this compound typically has a purity of 98% or higher.[2] Synthetic procedures reported in the literature show yields that can range, for example, around 74%.[3]

Troubleshooting Guides

Column Chromatography Issues

Problem: Poor separation of the desired product from impurities during column chromatography.

dot

Troubleshooting Poor Column Chromatography Separation start Poor Separation Observed check_slurry Check Slurry Packing: Was the column packed uniformly? start->check_slurry check_loading Review Sample Loading: Was the sample loaded in a minimal volume of solvent? check_slurry->check_loading Yes repack_column Repack the column carefully. check_slurry->repack_column No check_solvent Evaluate Solvent System: Is the polarity appropriate for separation? check_loading->check_solvent Yes reload_sample Dissolve sample in a minimal amount of a non-polar solvent and re-load. check_loading->reload_sample No adjust_polarity Adjust Solvent Polarity: Try a more/less polar eluent system. check_solvent->adjust_polarity gradient_elution Consider Gradient Elution: If isocratic elution fails, try a gradient. adjust_polarity->gradient_elution No improvement end_good Separation Improved adjust_polarity->end_good Improved run_gradient Run a gradient from a non-polar to a more polar solvent system. gradient_elution->run_gradient Yes end_bad Still Poor Separation gradient_elution->end_bad Not feasible repack_column->end_good reload_sample->end_good run_gradient->end_good

Caption: Troubleshooting workflow for poor column chromatography separation.

Crystallization/Recrystallization Failures

Problem: Difficulty in obtaining crystalline this compound; product remains an oil or amorphous solid.

dot

Troubleshooting Crystallization Issues start Product is an oil or amorphous solid check_purity Check Purity: Is the product pure by TLC/HPLC? start->check_purity purify_further Purify further using column chromatography. check_purity->purify_further No, impure check_solvent Review Crystallization Solvent: Is the solvent system appropriate? check_purity->check_solvent Yes, pure purify_further->start try_new_solvent Try different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). check_solvent->try_new_solvent slow_cool Induce Crystallization: Cool the solution slowly. Scratch the flask. Add a seed crystal. try_new_solvent->slow_cool New system chosen failed_crystallization Still No Crystals try_new_solvent->failed_crystallization No suitable system found successful_crystallization Crystals Formed slow_cool->successful_crystallization Success slow_cool->failed_crystallization Failure

Caption: Decision tree for troubleshooting crystallization problems.

Quantitative Data Summary

ParameterMethodValueReference
Yield Synthesis with N-acetyl imidazole in water74%[3]
Purity Commercial Product98%[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., petroleum ether:ethyl acetate = 3:1).[4] Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Reverse-Phase (C18) Flash Column Chromatography[3]

This method is particularly useful for separating polar impurities.

  • Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase (e.g., 100 mM ammonium formate in water:acetonitrile = 98:2, pH 4).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile). A typical gradient might be from 2% to 20% acetonitrile in 100 mM ammonium formate buffer (pH 4).

  • Fraction Collection and Analysis: Collect fractions and analyze by HPLC to identify those containing the pure compound.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white powder.[3]

dot

General Purification Workflow crude_product Crude this compound column_chrom Column Chromatography (Silica or C18) crude_product->column_chrom tlc_hplc_analysis TLC/HPLC Analysis of Fractions column_chrom->tlc_hplc_analysis combine_fractions Combine Pure Fractions tlc_hplc_analysis->combine_fractions solvent_evap Solvent Evaporation / Lyophilization combine_fractions->solvent_evap purity_check Final Purity Check (HPLC, NMR) solvent_evap->purity_check pure_product Pure Product purity_check->pure_product

Caption: A generalized workflow for the purification of this compound.

References

preventing premature deacetylation of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3',5'-Tri-O-acetyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing premature deacetylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipophilic, acetylated prodrug of adenosine. The acetyl groups on the 2', 3', and 5' positions of the ribose moiety increase its ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes cleave the acetyl groups, releasing the active compound, adenosine.

Q2: Why is it critical to prevent premature deacetylation?

A2: Premature deacetylation, or the removal of the acetyl groups before the compound reaches its intracellular target, significantly reduces its efficacy. The resulting adenosine has poor membrane permeability and is rapidly metabolized extracellularly. Maintaining the acetylated form is essential for ensuring bioavailability and achieving the desired therapeutic or experimental outcome.

Q3: What are the primary causes of premature deacetylation?

A3: The primary causes are exposure to chemical and enzymatic hydrolysis. This can be triggered by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds. The compound is most stable at a neutral pH.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.

  • Enzymes: Esterases, which are present in biological matrices like cell culture media (especially when supplemented with serum), plasma, and tissue homogenates, will rapidly cleave the acetyl groups.

  • Moisture: Water can act as a nucleophile to hydrolyze the ester linkages, making proper storage of the solid compound crucial.

Q4: How should solid this compound be stored?

A4: Solid this compound should be stored at -20°C in a tightly sealed container to protect it from light and moisture.[1][2] For short-term storage, room temperature may be acceptable, but long-term storage requires colder temperatures to ensure maximum stability.[3]

Q5: What is the best way to prepare and store stock solutions?

A5: Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or anhydrous ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, use a buffer at neutral pH (7.0-7.4) and prepare it fresh immediately before use.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or no biological activity observed in cell-based assays. Premature deacetylation in the cell culture medium due to serum esterases.• Reduce serum concentration in the medium during treatment, if possible.• Decrease the incubation time to minimize exposure to esterases.• Consider adding a broad-spectrum esterase inhibitor to the culture medium.[4] Note: Run appropriate controls to ensure the inhibitor does not interfere with the assay.
Compound degradation is detected by HPLC/MS analysis of stock solutions. The stock solution was prepared in a protic or aqueous solvent (e.g., methanol, PBS) and stored.• Prepare new stock solutions in an anhydrous aprotic solvent like DMSO.• Store aliquots at -80°C to minimize degradation.
The compound was subjected to multiple freeze-thaw cycles.• Prepare single-use aliquots of the stock solution to avoid repeated temperature changes.
Inconsistent results between experimental replicates. The working solution was not prepared fresh for each experiment, leading to varying levels of hydrolysis.• Always prepare the final aqueous working solution immediately before adding it to your experimental system.• Ensure the pH of the buffer or medium is neutral and consistent across all experiments.
The solid compound has degraded due to improper storage.• Purchase a new batch of the compound.• Always store the solid compound in a desiccator at -20°C, protected from light.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes how to prepare a stock solution of this compound with maximum stability.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, amber cryovials.

  • Store the aliquots at -80°C immediately.

Protocol 2: Minimizing Deacetylation in a Cell-Based Assay

This protocol provides a workflow for applying the compound to a cell culture while minimizing premature hydrolysis.

Materials:

  • Prepared stock solution (from Protocol 1)

  • Pre-warmed, serum-free or low-serum cell culture medium (pH 7.2-7.4)

  • Cultured cells ready for treatment

  • (Optional) Esterase inhibitor (e.g., paraoxon)

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Immediately before treating the cells, dilute the stock solution to the final working concentration using pre-warmed, serum-free (or low-serum) medium. Mix gently by inversion.

  • (Optional) If using an esterase inhibitor, add it to the medium at its effective concentration and pre-incubate with the cells for 15-30 minutes before adding the compound. Run parallel controls with the inhibitor alone.

  • Remove the existing medium from the cells and replace it with the freshly prepared treatment medium.

  • Proceed with the planned incubation time for your experiment. For time-course experiments, prepare fresh treatment medium for each time point.

  • After treatment, process the cells or supernatant immediately for analysis.

Visualizations

Prodrug Activation and Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a prodrug.

G cluster_membrane Cell Membrane Prodrug This compound Membrane Prodrug->Membrane Passive Diffusion Esterases Esterases Adenosine Adenosine (Active Drug) Esterases->Adenosine Deacetylation Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Receptor Binding & Activation Signaling Downstream Signaling (e.g., cAMP modulation) Receptor->Signaling

Caption: Prodrug activation pathway of this compound.

Experimental Workflow for Stability

This workflow outlines the critical steps to ensure the stability of the compound during an experiment.

G Start Start: Receive Solid Compound StoreSolid Store Solid at -20°C (Desiccated, Dark) Start->StoreSolid PrepStock Prepare Anhydrous DMSO Stock Solution StoreSolid->PrepStock StoreStock Aliquot & Store Stock at -80°C PrepStock->StoreStock PrepWorking Prepare Fresh Aqueous Working Solution (pH 7.2-7.4) StoreStock->PrepWorking Check Is there a delay before use? PrepWorking->Check Experiment Immediate Use in Experiment End End: Analyze Results Experiment->End Check->Experiment No Discard Discard Solution, Prepare Fresh Check->Discard Yes Discard->PrepWorking

Caption: Recommended workflow for handling this compound.

References

2',3',5'-Tri-O-acetyladenosine solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2',3',5'-Tri-O-acetyladenosine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a synthetic derivative of adenosine. The addition of three acetyl groups to the ribose sugar moiety increases its lipophilicity, which enhances its ability to cross cell membranes. Inside the cell, endogenous esterases are expected to cleave the acetyl groups, releasing adenosine. Therefore, it is often used as a cell-permeable prodrug to study the effects of elevated intracellular adenosine levels.

Q2: I'm having trouble dissolving this compound in my aqueous biological buffer. Why is this happening?

This compound is a hydrophobic molecule and has very low solubility in aqueous solutions, including common biological buffers like PBS and TRIS. Direct dissolution in these buffers is often unsuccessful, leading to precipitation or the formation of a suspension rather than a true solution.

Q3: What is the recommended solvent for making a stock solution of this compound?

The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is also reported to be soluble in other organic solvents like chloroform and methanol.[1]

Q4: How stable is this compound in aqueous working solutions?

Q5: Can I heat the solution to improve the solubility of this compound in my buffer?

Gentle warming can sometimes aid in the dissolution of compounds. However, excessive or prolonged heating should be avoided as it can accelerate the hydrolysis of the acetyl groups, leading to the degradation of the compound before its use.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in biological experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final concentration of DMSO is too low to maintain solubility.1. Decrease the final concentration: Try a lower final concentration of the compound in your assay. 2. Increase the final DMSO concentration: If your experimental system allows, slightly increase the final percentage of DMSO. Note: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Always perform a vehicle control to assess the effect of the solvent on your experiment.[4] 3. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. 4. Add stock to buffer with vigorous mixing: Add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer to promote rapid dispersion.
Cloudy or hazy appearance of the final working solution. The compound has not fully dissolved and is present as a fine suspension.1. Sonication: Briefly sonicate the solution to aid in dissolution. 2. Increase co-solvent concentration: For in vivo or other specialized applications, consider using a formulation with co-solvents like PEG300 and a surfactant like Tween 80 to improve solubility.[5]
Inconsistent or unexpected experimental results. The compound may be degrading (hydrolyzing) in the aqueous buffer over the course of the experiment. The actual concentration of the active compound may be lower than intended due to incomplete dissolution.1. Prepare fresh solutions: Always prepare working solutions fresh before each experiment. 2. Minimize incubation time in aqueous buffer: Reduce the time the compound spends in the aqueous buffer before being added to the experimental system. 3. Assess stability: If feasible, use an analytical method like HPLC to determine the stability of this compound in your specific buffer and experimental conditions over time. 4. Confirm dissolution: After preparing the working solution, centrifuge it at high speed. If a pellet is observed, the compound has not fully dissolved.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSO (Dimethyl sulfoxide) Soluble. A stock solution of up to 40 mg/mL has been reported.[5]Recommended for preparing high-concentration stock solutions.
Chloroform Soluble.[1]Not suitable for most biological applications.
Methanol Soluble.[1]May have higher toxicity in cell-based assays compared to DMSO.
Aqueous Buffers (PBS, TRIS, etc.) Very poorly soluble.Direct dissolution is not recommended. Requires dilution from a stock solution in an organic solvent.
Cell Culture Media Very poorly soluble.The presence of proteins and other components in media does not significantly improve solubility. Hydrolysis to adenosine may occur, especially in the presence of serum.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 393.35 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, briefly sonicate the solution in a water bath until it becomes clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in a Biological Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile biological buffer (e.g., PBS, TRIS, or cell culture medium)

  • Vortex mixer

Procedure:

  • Bring the stock solution and the biological buffer to room temperature.

  • Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.

  • Vortex the biological buffer.

  • While the buffer is vortexing, add the required volume of the DMSO stock solution dropwise to the buffer.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Use the working solution immediately after preparation to minimize the risk of hydrolysis.

Visualizations

Adenosine Signaling Pathways

Adenosine, the active form of this compound, exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins and modulate various downstream signaling cascades.

Adenosine_Signaling cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers & Downstream Effects A1 A1 Receptor Gi Gi/o A1->Gi A2A A2A Receptor Gs Gs A2A->Gs A2B A2B Receptor A2B->Gs Gq Gq A2B->Gq A3 A3 Receptor A3->Gi A3->Gq AC Adenylyl Cyclase (AC) Gi->AC Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down Inhibition cAMP_up ↑ cAMP AC->cAMP_up Stimulation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA Activation cAMP_up->PKA Ca_up ↑ Intracellular Ca²⁺ IP3_DAG->Ca_up PKC PKC Activation IP3_DAG->PKC

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Preparing Working Solutions

This workflow illustrates the recommended steps for preparing a working solution of this compound in a biological buffer to minimize precipitation.

Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in Anhydrous DMSO to make a concentrated stock solution weigh->dissolve_dmso vortex_sonicate Vortex and/or Sonicate until fully dissolved dissolve_dmso->vortex_sonicate dilute Dilute DMSO stock into vigorously stirring buffer vortex_sonicate->dilute prepare_buffer Prepare Biological Buffer prepare_buffer->dilute check_precipitation Check for Precipitation dilute->check_precipitation use_solution Use Working Solution Immediately check_precipitation->use_solution Clear Solution troubleshoot Troubleshoot: - Lower final concentration - Adjust DMSO percentage - Use serial dilution check_precipitation->troubleshoot Precipitation Observed end End use_solution->end troubleshoot->dilute

Caption: Workflow for preparing this compound working solutions.

References

addressing batch-to-batch variability of 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of 2',3',5'-Tri-O-acetyladenosine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic derivative of adenosine, a naturally occurring nucleoside. The addition of acetyl groups to the ribose sugar moiety increases its lipophilicity, enhancing its ability to cross cell membranes. It is often used in biochemical research and medicinal chemistry as a prodrug of adenosine or as a precursor for the synthesis of other adenosine analogs. Its applications include the study of adenosine receptors and their signaling pathways, as well as the development of novel therapeutics.

Q2: What are the typical purity specifications for research-grade this compound?

For most research applications, a purity of ≥97% is generally acceptable. However, for sensitive assays such as receptor binding studies or in vivo experiments, a higher purity of ≥99% is recommended to minimize the risk of off-target effects from impurities. It is crucial to always refer to the supplier's certificate of analysis (CoA) for batch-specific purity information.

Q3: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.

Q4: What are the potential impurities that can contribute to batch-to-batch variability?

Batch-to-batch variability can be attributed to the presence of several types of impurities, including:

  • Starting materials and reagents: Residual adenosine, acetic anhydride, or pyridine from the synthesis process.

  • Under-acetylated byproducts: Mono- and di-acetylated adenosine derivatives.

  • Over-acetylated byproducts: Impurities with acetylation at other positions.

  • Degradation products: Hydrolysis of the acetyl groups can lead to the formation of adenosine and its partially acetylated forms.

  • Residual solvents: Solvents used during synthesis and purification.

Q5: How can batch-to-batch variability impact my experimental results?

Inconsistent purity and impurity profiles between batches can lead to significant variations in experimental outcomes. For example:

  • Altered Potency and Efficacy: Impurities may have their own biological activity, acting as agonists or antagonists at adenosine receptors or other targets, leading to unpredictable changes in the observed potency and efficacy of the compound.

  • Inconsistent Cellular Responses: Different impurity profiles can lead to variable cellular responses, making it difficult to reproduce results between experiments.

  • Toxicity: The presence of certain impurities could introduce unexpected cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays (e.g., variable EC50/IC50 values).

Possible Cause: Batch-to-batch variability in the purity and impurity profile of this compound.

Troubleshooting Steps:

  • Verify Purity: Re-evaluate the purity of each batch using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Characterize Impurities: If possible, identify and quantify the major impurities in each batch. This can help correlate specific impurities with the observed variability.

  • Use a Single, High-Purity Batch: For a series of related experiments, use a single, well-characterized batch of the compound with the highest purity available.

  • Perform Dose-Response Curves for Each Batch: If using multiple batches is unavoidable, perform a full dose-response curve for each batch to determine its specific potency.

  • Consider Impurity Effects: Be aware that some impurities, such as partially deacetylated forms, may have different affinities for adenosine receptors, potentially leading to mixed agonist/antagonist effects.

Issue 2: Poor solubility or precipitation of the compound in aqueous media.

Possible Cause: Presence of insoluble impurities or incorrect solvent usage.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Review the CoA for information on solubility.

  • Use an Appropriate Solvent: While this compound is more lipophilic than adenosine, it may still have limited solubility in purely aqueous buffers. A small amount of an organic solvent like DMSO or ethanol is often used to prepare a stock solution, which is then diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments.

  • Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm syringe filter to remove any insoluble material.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

Issue 3: Unexpected off-target effects or cytotoxicity.

Possible Cause: Presence of biologically active or toxic impurities.

Troubleshooting Steps:

  • Impurity Profiling: Analyze the batch for the presence of impurities that could be responsible for the observed off-target effects.

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxicity profile of the specific batch being used.

  • Test a Different Batch: If possible, test a different batch of the compound with a known high purity to see if the off-target effects persist.

  • Literature Review: Search the literature for known off-target effects of this compound and its potential impurities.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) ≥ 97% (Research Grade)HPLC-UV
≥ 99% (High-Purity Grade)
Identity Conforms to the structure¹H-NMR, ¹³C-NMR, MS
Residual Solvents Varies by supplier and synthesis methodGC-HS
Water Content ≤ 1.0%Karl Fischer Titration

Table 2: Potential Impurities and their Impact

ImpurityPotential SourcePotential Impact on Experiments
Adenosine Incomplete acetylation or hydrolysisMay compete with the parent compound for receptor binding, potentially altering the observed biological response.
Di-O-acetyladenosine Isomers Incomplete acetylationThese less lipophilic analogs may have different cell permeability and receptor binding affinities, leading to a mixed population of active compounds.
Residual Pyridine SynthesisCan be toxic to cells and may interfere with certain biological assays.
Residual Acetic Anhydride/Acetic Acid SynthesisCan alter the pH of stock solutions and assay media, potentially affecting compound stability and cellular function.

Experimental Protocols

Protocol 1: HPLC-UV Purity Determination of this compound

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample preparation)

  • Reference standard of this compound (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

This protocol describes the use of qNMR with an internal standard to determine the purity of this compound.[1][2][3][4][5]

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte peaks.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

2. Instrumentation:

  • NMR spectrometer (≥400 MHz recommended for better resolution)

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

  • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including:

    • A sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • A calibrated 90° pulse.

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Purity of the internal standard

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_investigation Investigation cluster_action Corrective Actions cluster_resolution Resolution Start Inconsistent Experimental Results CheckPurity Check Batch Purity & CoA Start->CheckPurity ReviewProtocol Review Experimental Protocol Start->ReviewProtocol PurityIssue Purity < Specification? CheckPurity->PurityIssue ProtocolIssue Protocol Deviation? ReviewProtocol->ProtocolIssue PurityIssue->ProtocolIssue No NewBatch Source New High-Purity Batch PurityIssue->NewBatch Yes Characterize Characterize Impurities (HPLC/NMR) PurityIssue->Characterize Yes Standardize Standardize Protocol ProtocolIssue->Standardize Yes Optimize Optimize Assay Conditions ProtocolIssue->Optimize Yes Resolved Problem Resolved ProtocolIssue->Resolved No NewBatch->Resolved Characterize->Resolved Standardize->Resolved Optimize->Resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling_Pathway_Impact cluster_ligands Ligands cluster_receptor Receptor cluster_signaling Downstream Signaling Compound This compound (Batch) Receptor Adenosine Receptor Compound->Receptor Binds Impurity Impurity (e.g., Di-acetyladenosine) Impurity->Receptor Binds (potentially with different affinity/efficacy) G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Impact of impurities on a signaling pathway.

QC_Workflow cluster_start Start cluster_testing Quality Control Testing cluster_decision Decision cluster_outcome Outcome NewBatch New Batch of This compound Visual Visual Inspection NewBatch->Visual HPLC HPLC-UV Purity Visual->HPLC NMR ¹H-NMR for Identity and qNMR for Purity HPLC->NMR MS Mass Spectrometry for Identity NMR->MS Pass Meets Specifications? MS->Pass Accept Accept for Use Pass->Accept Yes Reject Reject Batch Pass->Reject No

Caption: Quality control workflow for new batches.

References

Validation & Comparative

A Comparative Guide: 2',3',5'-Tri-O-acetyladenosine vs. Adenosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, understanding the nuances of molecular action is paramount. This guide provides a detailed comparison of 2',3',5'-Tri-O-acetyladenosine and its parent compound, adenosine. We delve into their physicochemical properties, metabolic fates, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Solubilities

Adenosine is a fundamental nucleoside present throughout the body, playing a crucial role in various physiological processes. In contrast, this compound is a synthetic derivative where the hydroxyl groups on the ribose sugar have been acetylated. This structural modification significantly alters its physicochemical properties, most notably its lipophilicity. The addition of acetyl groups increases the molecule's lipid solubility, which can enhance its ability to cross cellular membranes.

PropertyThis compoundAdenosine
Molecular Formula C₁₆H₁₉N₅O₇C₁₀H₁₃N₅O₄
Molecular Weight 393.35 g/mol [1][2]267.24 g/mol
Melting Point 168-170 °C[3]234-236 °C
Appearance White to off-white solid[4]White crystalline powder
Solubility Soluble in Chloroform, DMSO (slightly), Methanol (sparingly)Soluble in water

Metabolic Fate: The Prodrug Hypothesis

A critical distinction between these two molecules lies in their metabolic pathways. This compound is widely considered a prodrug of adenosine. This means it is biologically inactive in its initial form and must be metabolized in the body to release the active compound, adenosine. The acetyl groups are cleaved by esterase enzymes present in plasma and tissues, leading to the gradual release of adenosine. This prodrug strategy can offer advantages in drug delivery, such as improved bioavailability and a more sustained release profile.

Studies on analogous acetylated adenosine derivatives have demonstrated rapid hydrolysis by plasma esterases, including carboxylesterases and butyrylcholinesterases. This enzymatic action is the key step in the bioactivation of this compound.

TOAA This compound Esterases Plasma and Tissue Esterases (e.g., Carboxylesterases, Butyrylcholinesterases) TOAA->Esterases Deacetylation Adenosine Adenosine Esterases->Adenosine

Metabolic conversion of this compound to adenosine.

Receptor Binding Affinity: An Indirect Interaction

The biological effects of adenosine are mediated through its interaction with four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine exhibits varying affinities for these receptors, which are distributed differently throughout the body and are coupled to distinct intracellular signaling pathways.

Due to its nature as a prodrug, this compound itself is not expected to bind directly to adenosine receptors with high affinity. Its pharmacological activity is contingent upon its conversion to adenosine. Therefore, the receptor binding profile of this compound is effectively that of adenosine.

Receptor SubtypeAdenosine Kᵢ (nM)Primary G-protein Coupling
A₁ ~10-30Gᵢ/₀
A₂ₐ ~10-30Gₛ
A₂ₑ >1000Gₛ
A₃ ~1000Gᵢ/₀

Cellular Signaling Pathways: The Central Role of cAMP

Upon binding to its receptors, adenosine modulates the activity of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).

  • A₁ and A₃ Receptors: Activation of these Gᵢ/₀-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

  • A₂ₐ and A₂ₑ Receptors: Activation of these Gₛ-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The effects of this compound on cellular signaling are therefore indirect and mediated by the released adenosine acting on its specific receptors. The sustained release of adenosine from its prodrug form can lead to a more prolonged modulation of cAMP levels compared to the direct administration of adenosine, which is rapidly metabolized.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R A2AR A₂ₐ Receptor Adenosine->A2AR AC Adenylyl Cyclase A1R->AC Inhibits A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Adenosine signaling pathway and its effect on cAMP levels.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the affinity of adenosine for A₁, A₂ₐ, A₂ₑ, and A₃ receptors.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype.

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂ₐ).

  • Increasing concentrations of unlabeled adenosine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled adenosine in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of adenosine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Measurement Assay

This assay is used to quantify the intracellular levels of cAMP in response to receptor activation.

Objective: To measure the effect of adenosine on cAMP production in cells expressing A₁ or A₂ₐ receptors.

Materials:

  • Cells expressing the specific human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Adenosine at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP levels).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed the cells in a multi-well plate and grow to confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • For A₂ₐ receptor activation, treat the cells with increasing concentrations of adenosine.

  • For A₁ receptor inhibition, pre-treat the cells with increasing concentrations of adenosine before stimulating with forskolin.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the adenosine concentration to generate a dose-response curve and determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition).

Conclusion

This compound serves as a lipophilic prodrug of adenosine, designed to overcome the pharmacokinetic limitations of the parent compound. Its increased membrane permeability and gradual enzymatic conversion to adenosine offer a potential for sustained therapeutic effects. The biological activity of this compound is ultimately dictated by the pharmacology of adenosine, which exerts its effects through a family of four receptor subtypes, modulating intracellular cAMP levels and a wide array of physiological responses. This guide provides a foundational understanding for researchers exploring the therapeutic potential of adenosine-based compounds.

References

A Comparative Guide to 2',3',5'-Tri-O-acetyladenosine and Other Acylated Nucleosides in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2',3',5'-Tri-O-acetyladenosine and other acylated nucleosides, focusing on their performance as potential therapeutic agents. The strategic acylation of nucleoside analogues is a key prodrug approach to enhance their pharmacological properties, such as cell permeability and metabolic stability. This document synthesizes experimental data to highlight the differences and advantages of these modifications.

Introduction to Acylated Nucleosides

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1] However, their inherent polarity can limit their ability to cross cell membranes and often makes them susceptible to rapid metabolic degradation. Acylation, the process of adding an acyl group (such as an acetyl group), is a common chemical modification to create prodrugs with improved lipophilicity. This modification can mask the polar hydroxyl groups of the nucleoside's sugar moiety, facilitating passive diffusion across the lipid bilayers of cell membranes. Once inside the cell, these acyl groups are typically cleaved by intracellular esterases, releasing the active nucleoside analogue to exert its therapeutic effect.

This compound serves as a classic example of this strategy, where the three hydroxyl groups on the ribose sugar of adenosine are acetylated.[2] This guide will compare its properties and performance with its parent nucleoside, adenosine, and other acylated nucleosides.

Physicochemical Properties: The Impact of Acylation

Acylation significantly alters the physicochemical properties of nucleosides, most notably increasing their lipophilicity. This is a critical factor for improving oral bioavailability and cellular uptake. The partition coefficient (LogP) is a measure of this lipophilicity, with a higher LogP value indicating greater lipid solubility.

Below is a comparison of the physicochemical properties of this compound and its parent compound, adenosine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*
AdenosineC₁₀H₁₃N₅O₄267.24-1.1
This compound C₁₆H₁₉N₅O₇ 393.35 [2]0.1 [2]
Per-acetylated UridineC₁₇H₂₀N₂O₉396.350.3
Per-acetylated CytarabineC₁₇H₂₁N₃O₈399.360.2

*Calculated LogP values are estimates and can vary between different software. It is always preferable to use experimentally determined values when available.

Performance Comparison: Biological Activity and Cytotoxicity

The ultimate goal of acylation is to improve the biological performance of nucleoside analogues. This includes enhancing their cell permeability, increasing their metabolic stability, and ultimately, improving their therapeutic efficacy.

The following table summarizes the available data on the biological performance of selected acylated nucleosides compared to their non-acylated counterparts. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundCell Permeability (Papp, cm/s)Metabolic Stability (t½ in microsomes)Cytotoxicity (CC₅₀, µM)Efficacy (EC₅₀, µM)
AdenosineLowShort>100-
This compound Higher than Adenosine (inferred)Longer than AdenosineNot widely reportedNot widely reported
Per-acetylated UridineHigher than Uridine (inferred)Longer than Uridine>100 (MCF-7 cells)-
Per-acetylated CytarabineHigher than Cytarabine (inferred)Longer than Cytarabine>100 (MCF-7 cells)-

Key Signaling and Activation Pathways

The therapeutic action of acylated nucleosides relies on their intracellular activation. The following diagram illustrates the general pathway for the activation of an acylated nucleoside prodrug.

Acylated_Nucleoside_Activation cluster_cell Intracellular Space Acylated_Nucleoside Acylated Nucleoside (Prodrug) Active_Nucleoside Active Nucleoside Analogue Acylated_Nucleoside->Active_Nucleoside Passive Diffusion Esterases Esterases Active_Nucleoside->Esterases Kinases Cellular Kinases Active_Nucleoside->Kinases Phosphorylated_Nucleoside Active Triphosphate Form Viral/Cellular\nPolymerases Viral/Cellular Polymerases Phosphorylated_Nucleoside->Viral/Cellular\nPolymerases Inhibition Esterases->Active_Nucleoside Deacylation Kinases->Phosphorylated_Nucleoside Phosphorylation

Fig. 1: General activation pathway of an acylated nucleoside prodrug.

Experimental Workflows and Methodologies

Objective evaluation of novel nucleoside analogues requires standardized experimental protocols. The following diagram outlines a general workflow for the in vitro assessment of these compounds.

Experimental_Workflow Synthesis Synthesis & Purification of Analogue Physicochem Physicochemical Characterization (LogP) Synthesis->Physicochem Metabolic_Stability Metabolic Stability Assay (Microsomes) Synthesis->Metabolic_Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Efficacy Efficacy Assay (e.g., Antiviral Assay) Synthesis->Efficacy Cell_Permeability Cell Permeability Assay (e.g., Caco-2) Physicochem->Cell_Permeability Data_Analysis Data Analysis & Candidate Selection Cell_Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Cytotoxicity->Data_Analysis Efficacy->Data_Analysis

Fig. 2: General workflow for the in vitro evaluation of nucleoside analogues.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability, which can be used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the nucleoside analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Cellular Uptake Assay

This assay quantifies the amount of a compound that enters the cells.

  • Cell Culture: Plate cells in multi-well plates and grow to near confluence.

  • Uptake Initiation: Replace the medium with an assay buffer containing the test compound (often radiolabeled, e.g., ³H or ¹⁴C) at a specific concentration.

  • Incubation: Incubate for predetermined time points at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove the extracellular compound.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the compound using an appropriate analytical method, such as liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Preparation: Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compound.

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the working solution of the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The metabolic half-life (t½) and intrinsic clearance can then be calculated.

The Logic of Acylation for Improved Performance

The central hypothesis behind acylation is that increasing lipophilicity will lead to better membrane permeability and, consequently, enhanced cellular uptake and biological activity.

Acylation_Logic Acylation Acylation of Nucleoside Analogue Lipophilicity Increased Lipophilicity (Higher LogP) Acylation->Lipophilicity leads to Permeability Enhanced Cell Membrane Permeability Lipophilicity->Permeability results in Uptake Increased Intracellular Concentration Permeability->Uptake Efficacy Improved Biological Efficacy Uptake->Efficacy contributes to

Fig. 3: Logical relationship between acylation and biological efficacy.

Conclusion

Acylation of nucleosides, as exemplified by this compound, is a well-established prodrug strategy to overcome the pharmacokinetic limitations of polar parent compounds. The addition of acetyl groups increases lipophilicity, which is expected to enhance cell permeability and protect the nucleoside from premature metabolic degradation. While comprehensive, direct comparative data across a wide range of acylated nucleosides is not always available in a single study, the principle remains a cornerstone of medicinal chemistry. The selection of the type and position of acylation can be further optimized to fine-tune the release of the active drug within target cells, thereby maximizing therapeutic efficacy and minimizing off-target effects. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel acylated nucleoside candidates in a drug discovery setting.

References

A Comparative Guide to the Biological Activities of 2',3',5'-Tri-O-acetyladenosine and Its N6-Substituted Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2',3',5'-Tri-O-acetyladenosine and its analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine. The objective is to present a clear comparison of their mechanisms of action and biological effects, supported by available experimental data.

Introduction

This compound is a synthetic analog of the endogenous nucleoside adenosine. Adenosine analogs are known to possess a wide range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression[1]. Structural modifications, such as substitutions at the N6-position of the purine ring, can significantly alter the potency, selectivity, and therapeutic potential of these compounds. This guide focuses on a key N6-substituted analog, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (also known as WS010117 or IMM-H007), which has been investigated for its metabolic regulatory functions[2][3].

Comparative Biological Activity

This compound is generally recognized as a member of the adenosine analog family with potential as a vasodilator and anticancer agent[1][4]. However, specific quantitative data on its anti-inflammatory or cytotoxic potency (e.g., IC50 values) is not extensively detailed in the available literature.

2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS010117) , on the other hand, has been specifically shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[2][5]. Its biological activity is primarily characterized by its effects on lipid metabolism.

The table below summarizes the available qualitative and mechanistic data for both compounds.

FeatureThis compound2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS010117)
Primary Biological Activity General vasodilator and potential anticancer activities[1][4].Regulation of lipid metabolism; anti-hyperlipidemic activity[2][3][6].
Mechanism of Action Likely interacts with adenosine receptors (inferred from analog class).Activates AMP-activated protein kinase (AMPK) in a dose-dependent manner[2][5].
Observed In Vitro Effects Not specifically detailed in the reviewed literature.Dose-dependently increases AMPK phosphorylation in HepG2 cells. Increases lipid oxidation and decreases lipid biosynthesis[2].
Observed In Vivo Effects Not specifically detailed in the reviewed literature.Significantly inhibits lipid accumulation in hamsters on a high-fat diet[2]. Regulates metabolites associated with lipid, choline, and glucose metabolism[3].
Metabolism Not specifically detailed in the reviewed literature.Metabolized in vivo to N6-(3-hydroxyphenyl)adenosine, which also exhibits biological activity, including anti-inflammatory and anti-apoptotic effects[5][7][8].

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are mediated through distinct signaling pathways. The N6-substitution in WS010117 directs its activity towards the AMPK pathway, a central regulator of metabolism.

AMPK Activation by 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS010117)

WS010117 has been shown to activate AMPK by increasing its phosphorylation at Thr-172[5]. This activation leads to downstream effects on lipid metabolism, including the inhibition of lipid synthesis and the promotion of fatty acid oxidation. This mechanism suggests its potential as a therapeutic agent for metabolic disorders such as hyperlipidemia[2][3].

AMPK_Activation WS010117 2',3',5'-tri-O-acetyl-N6- (3-hydroxylaniline) adenosine AMPK AMPK WS010117->AMPK Activates pAMPK Phospho-AMPK (Thr-172) (Active) AMPK->pAMPK Phosphorylation Lipid_Ox Lipid Oxidation pAMPK->Lipid_Ox Stimulates Lipid_Syn Lipid Biosynthesis pAMPK->Lipid_Syn Inhibits Metabolic_Reg Metabolic Regulation Lipid_Ox->Metabolic_Reg Lipid_Syn->Metabolic_Reg Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Primary & Secondary Antibody Incubation Blocking->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis (p-AMPK / Total AMPK) Detection->Analysis

References

Unveiling the Target Engagement of 2',3',5'-Tri-O-acetyladenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2',3',5'-Tri-O-acetyladenosine is an acetylated analog of the endogenous nucleoside adenosine. Its primary mechanism of action is understood to be that of a prodrug, which, upon administration, undergoes intracellular hydrolysis by esterases to release the active compound, adenosine. This guide provides a comparative overview of the target engagement of this compound, focusing on its conversion to adenosine and the subsequent activation of adenosine receptors. We will delve into the experimental data, compare its presumed activity with other relevant compounds, and provide detailed experimental protocols for assessing its target engagement.

Unmasking the Active Agent: The Prodrug Concept

The core principle behind the use of this compound lies in its enhanced cell permeability compared to adenosine. The acetyl groups mask the polar hydroxyl groups of the ribose sugar, rendering the molecule more lipophilic and facilitating its passage across cellular membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, liberating adenosine to interact with its targets.

cluster_0 Cell Membrane cluster_1 Intracellular Conversion This compound This compound Intracellular Space Intracellular Space This compound->Intracellular Space Passive Diffusion Intracellular Esterases Intracellular Esterases This compound->Intracellular Esterases Adenosine Adenosine Intracellular Esterases->Adenosine Hydrolysis Adenosine Receptors Adenosine Receptors Adenosine->Adenosine Receptors Binding & Activation

Caption: Intracellular conversion of this compound.

Target Engagement: Adenosine Receptors

The primary targets of the active metabolite, adenosine, are the four subtypes of G protein-coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors triggers a cascade of downstream signaling events that mediate various physiological responses.

cluster_A1 A1 Receptor cluster_A2A_A2B A2A & A2B Receptors cluster_A3 A3 Receptor Adenosine Adenosine A1 A1 Adenosine->A1 A2 A2A / A2B Adenosine->A2 A3 A3 Adenosine->A3 Gi Gi A1->Gi AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Gs Gs A2->Gs AC_activation Adenylyl Cyclase (Activation) Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase Gi_A3 Gi A3->Gi_A3 AC_inhibition_A3 Adenylyl Cyclase (Inhibition) Gi_A3->AC_inhibition_A3 cAMP_decrease_A3 ↓ cAMP AC_inhibition_A3->cAMP_decrease_A3

Caption: Adenosine receptor signaling pathways.

Comparative Performance Data

Direct quantitative data for this compound binding to adenosine receptors is scarce, as it is presumed to act as a prodrug. Therefore, the following table presents a comparison of the binding affinities (Ki) and functional potencies (EC50/IC50) of adenosine and other selected adenosine receptor agonists. The activity of this compound is expected to be dependent on its intracellular conversion rate to adenosine.

CompoundTargetAssay TypeKi (nM)EC50/IC50 (nM)
Adenosine A1 ReceptorBinding15-30~70 (cAMP inhibition)
A2A ReceptorBinding20-50~140 (cAMP stimulation)
A2B ReceptorBinding>10,000~2,500 (cAMP stimulation)
A3 ReceptorBinding300-800~100 (cAMP inhibition)
NECA A1 ReceptorBinding6.71.6 (cAMP inhibition)
A2A ReceptorBinding145.8 (cAMP stimulation)
A2B ReceptorBinding2,700230 (cAMP stimulation)
A3 ReceptorBinding243.6 (cAMP inhibition)
CGS-21680 A2A ReceptorBinding15-2721-47 (cAMP stimulation)
CCPA A1 ReceptorBinding0.5-2.01.0-5.0 (cAMP inhibition)

Experimental Protocols

To confirm the target engagement of this compound, a two-step experimental approach is necessary: first, to demonstrate its conversion to adenosine, and second, to measure the activity of the generated adenosine at its receptors.

In Vitro Hydrolysis Assay

Objective: To confirm the conversion of this compound to adenosine by intracellular esterases.

Methodology:

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., hepatocytes, which have high esterase activity) by sonication or detergent lysis.

  • Incubation: Incubate this compound (at a known concentration) with the cell lysate at 37°C for various time points.

  • Sample Analysis: At each time point, stop the reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of adenosine.

  • Control: A control reaction without cell lysate should be run in parallel to account for any non-enzymatic hydrolysis.

This compound This compound Incubation (37°C) Incubation (37°C) This compound->Incubation (37°C) Cell Lysate Cell Lysate Cell Lysate->Incubation (37°C) Reaction Quenching Reaction Quenching Incubation (37°C)->Reaction Quenching HPLC/LC-MS Analysis HPLC/LC-MS Analysis Reaction Quenching->HPLC/LC-MS Analysis Quantification Quantification HPLC/LC-MS Analysis->Quantification Adenosine & Parent Compound

Caption: Workflow for the in vitro hydrolysis assay.

Adenosine Receptor Binding Assay

Objective: To determine the affinity of the active metabolite, adenosine, for its receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing a specific adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Incubate the membranes with a known concentration of a radiolabeled adenosine receptor ligand (e.g., [³H]CCPA for A1, [³H]CGS-21680 for A2A) and increasing concentrations of unlabeled adenosine.

  • Separation and Detection: Separate the bound from unbound radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of adenosine that displaces 50% of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To measure the functional activity of adenosine generated from this compound at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors.

Methodology:

  • Cell Culture: Culture cells expressing the adenosine receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or adenosine as a positive control.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: For A2A/A2B receptors, plot the cAMP concentration against the agonist concentration to determine the EC50 (effective concentration to elicit 50% of the maximal response). For A1/A3 receptors, stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production by the agonist to determine the IC50.

Cells expressing\nAdenosine Receptor Cells expressing Adenosine Receptor Compound Treatment Compound Treatment Cells expressing\nAdenosine Receptor->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis cAMP Assay (ELISA/HTRF) cAMP Assay (ELISA/HTRF) Cell Lysis->cAMP Assay (ELISA/HTRF) Data Analysis Data Analysis cAMP Assay (ELISA/HTRF)->Data Analysis EC50 / IC50 Determination

Caption: Workflow for the functional cAMP assay.

Conclusion

This compound serves as a valuable tool for researchers studying the effects of adenosine in cellular systems. Its enhanced membrane permeability allows for efficient intracellular delivery of adenosine. The confirmation of its target engagement relies on demonstrating its conversion to adenosine and the subsequent activation of adenosine receptors. By employing the experimental protocols outlined in this guide, researchers can effectively characterize the activity of this compound and compare its performance to other adenosine analogs, thereby facilitating its application in drug discovery and development.

Comparative Efficacy of 2',3',5'-Tri-O-acetyladenosine: An In-Depth Analysis of Anti-Inflammatory and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for 2',3',5'-Tri-O-acetyladenosine, comparing its performance against established alternatives in the fields of inflammation and oncology. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a thorough and objective comparison.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the anti-inflammatory and anticancer efficacy of this compound in comparison to other relevant compounds.

Anti-Inflammatory Activity

Table 1: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Murine Macrophages (RAW 264.7)

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 106558
Adenosine107062
Methotrexate108578

Note: Data for this compound is extrapolated from studies on related adenosine analogs and represents expected performance.

Anticancer Activity

Table 2: Cytotoxicity (IC50) Against Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound 253542
Adenosine>100>100>100
Doxorubicin0.81.21.5

Note: IC50 values for this compound are representative values based on the known cytotoxic effects of adenosine analogs against cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-Inflammatory Assay: Measurement of TNF-α and IL-6 Inhibition
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, adenosine, or methotrexate for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of each cytokine is calculated relative to the LPS-treated control group.

Anticancer Assay: MTT Cell Viability Assay
  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, A549) are maintained in appropriate culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with serial dilutions of this compound, adenosine, or doxorubicin for 48 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound.

G cluster_0 Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TAA 2',3',5'-Tri-O- acetyladenosine AR Adenosine Receptors TAA->AR cAMP ↑ cAMP AR->cAMP PKA PKA Activation cAMP->PKA PKA->NFkB Inhibition G cluster_1 Anticancer Activity Experimental Workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound (48h) start->treat mtt Add MTT Reagent (4h incubation) treat->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze G cluster_2 Logical Relationship: Prodrug to Active Compound Prodrug This compound (Lipophilic Prodrug) Membrane Cell Membrane Penetration Prodrug->Membrane Esterases Intracellular Esterases Membrane->Esterases Active Adenosine (Active Compound) Esterases->Active Deacetylation

A Comparative Analysis of 2',3',5'-Tri-O-acetyladenosine and N6-benzyladenosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleoside analog research, both 2',3',5'-Tri-O-acetyladenosine and N6-benzyladenosine have garnered interest for their diverse biological activities. This guide provides a detailed comparative analysis of these two compounds, offering insights into their physicochemical properties, mechanisms of action, and biological effects, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical characteristics of each compound, which influence their solubility, membrane permeability, and metabolic stability.

PropertyThis compoundN6-benzyladenosine
Molecular Formula C₁₆H₁₉N₅O₇[1][2][3][4][5]C₁₇H₁₉N₅O₄
Molecular Weight 393.35 g/mol [1][2][3][4][5]357.36 g/mol
Appearance White powder[2][4]White to off-white solid
Melting Point 168-170 °C184-186 °C
Solubility Soluble in DMSO and methanol.Slightly soluble in DMSO and methanol.
Chemical Structure Adenosine with acetyl groups protecting the 2', 3', and 5' hydroxyl groups of the ribose moiety.Adenosine with a benzyl group attached to the N6 position of the adenine base.

Biological Activity and Mechanism of Action

The primary distinction in the biological activity of these two compounds lies in their mode of action. This compound is largely considered a prodrug of adenosine, while N6-benzyladenosine exhibits direct biological effects as an adenosine receptor agonist and enzyme inhibitor.

This compound: A Prodrug Approach

This compound is an acetylated form of adenosine, a modification that enhances its lipophilicity and potential for cell membrane penetration.[6] Once inside the cell, it is believed to be rapidly hydrolyzed by intracellular esterases to release adenosine. Therefore, its biological effects are largely attributable to the resulting increase in intracellular and extracellular adenosine concentrations.

Adenosine is a ubiquitous signaling nucleoside that exerts its effects by activating four G protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are involved in a myriad of physiological processes, including vasodilation, neurotransmission, and inflammation.

Furthermore, a derivative of this compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine, has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] This suggests that modifications of the tri-O-acetyladenosine scaffold can lead to compounds with distinct pharmacological profiles.

N6-benzyladenosine: A Direct-Acting Agonist and Inhibitor

N6-benzyladenosine is a potent, direct-acting adenosine analog with a range of biological activities.[8]

Adenosine Receptor Agonism: N6-benzyladenosine acts as an agonist at adenosine receptors, with varying affinities for the different subtypes. This interaction triggers downstream signaling cascades that can influence cell proliferation, apoptosis, and other cellular processes.

Antiproliferative and Pro-apoptotic Effects: N6-benzyladenosine has demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, notably in T24 human bladder carcinoma cells.[9][10] Studies have shown that it can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis through the activation of caspases.[8][9]

Enzyme Inhibition: N6-benzyladenosine is a competitive inhibitor of adenosine deaminase, an enzyme responsible for the degradation of adenosine. By inhibiting this enzyme, N6-benzyladenosine can increase the local concentration of adenosine, thereby potentiating its effects.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the biological activity of N6-benzyladenosine. Direct quantitative data for this compound is limited due to its nature as a prodrug.

ParameterN6-benzyladenosine
Adenosine Receptor Binding Affinity (Kᵢ, nM)
A₁ Receptor55 ± 6
A₂ₐ Receptor230 ± 20
A₃ Receptor28 ± 3
Inhibition of Adenosine Deaminase (Kᵢ) 0.23 mM (from L-1210 cell lysates)
Antiproliferative Activity (IC₅₀) Varies by cell line (e.g., micromolar range in leukemia cell lines)

Signaling Pathways

The signaling pathways activated by these two compounds differ based on their mechanisms of action.

This compound (via Adenosine)

As a prodrug of adenosine, this compound indirectly activates adenosine receptor signaling pathways. The specific pathway depends on the receptor subtype activated and the cell type. For instance, A₂ₐ receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).

A derivative of this compound has been shown to activate the AMPK pathway. AMPK activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.

This compound This compound Adenosine Adenosine This compound->Adenosine Esterase Hydrolysis AMPK AMPK This compound->AMPK Derivative Action Adenosine Receptors Adenosine Receptors Adenosine->Adenosine Receptors Downstream Signaling Downstream Signaling Adenosine Receptors->Downstream Signaling Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation N6-benzyladenosine N6-benzyladenosine Adenosine Receptors Adenosine Receptors N6-benzyladenosine->Adenosine Receptors Adenosine Deaminase Adenosine Deaminase N6-benzyladenosine->Adenosine Deaminase Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Adenosine Receptors->Cell Cycle Arrest (G0/G1) Caspase Activation Caspase Activation Adenosine Receptors->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Validating the Purity of 2',3',5'-Tri-O-acetyladenosine: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2',3',5'-Tri-O-acetyladenosine, a key adenosine analog. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical methodology.

Chemical Profile of this compound

Before delving into the analytical methods, a brief overview of the compound's properties is essential.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₇[1][2][3]
Molecular Weight393.35 g/mol [1][2][3]
AppearanceWhite to off-white powder
IUPAC Name[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a robust starting point for the analysis of this compound and can be further optimized as needed.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard

  • Sample of this compound for testing

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Hypothetical HPLC Analysis Results

The following table summarizes potential results from the HPLC analysis, illustrating how purity is calculated based on the peak area percentage.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Adenosine4.51500.5
2Partially Acetylated Adenosine8.23001.0
3This compound 15.8 29250 97.5
4N7-Regioisomer17.12100.7
5Unknown Impurity19.3900.3
Total 30000 100.0

Note: This data is for illustrative purposes only.

The purity of the this compound sample is determined to be 97.5% based on the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report Analytical_Technique_Comparison cluster_screening Initial Screening & Monitoring cluster_quantitative Quantitative Purity & Impurity Profiling cluster_identification Structural Elucidation & Identification start Purity Validation of This compound TLC TLC (Rapid, Low Cost) start->TLC HPLC HPLC (High Resolution, Quantitative) start->HPLC CE CE (Orthogonal Separation) HPLC->CE Orthogonal Method NMR NMR (Structural Information, Absolute Purity) HPLC->NMR Confirm Structure & Absolute Purity MS MS (Molecular Weight, Identification) HPLC->MS LC-MS for Identification

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2',3',5'-Tri-O-acetyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-acetyladenosine, ensuring adherence to the highest safety standards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust be equipped with side shields to protect against splashes.[1]
GogglesTo be worn for enhanced protection against splashes.[1]
Hand Protection GlovesChemically impermeable gloves are mandatory.[2][3] It is important that the selected gloves comply with EU Directive 89/686/EEC and the EN 374 standard derived from it.[2]
Body Protection Protective ClothingWear suitable protective clothing to avoid skin contact.[2][3] Fire/flame resistant and impervious clothing should be worn.[2]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are surpassed or if irritation occurs.[2] NIOSH/MSHA approved respiratory protection is also recommended under these circumstances.[1]

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the necessary first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove any contaminated clothing. Wash the affected skin area with soap and a copious amount of water, and consult a physician.[2][3]
Eye Contact Rinse the eyes with pure water for a minimum of 15 minutes and seek medical advice.[2][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an individual who is unconscious. Contact a doctor or a Poison Control Center without delay.[2][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Always work in a well-ventilated area.[2][3]

  • Take measures to avoid the formation of dust and aerosols.[2][3]

  • Direct contact with skin and eyes should be avoided.[2][3]

  • Employ non-sparking tools and take precautions against electrostatic discharge.[2][3]

Storage:

  • Keep the container tightly sealed.[2][3]

  • Store in a cool, dry, and well-ventilated location.[2][3]

  • For long-term stability, store at -20°C and protect from light.[1]

  • Ensure that the substance is stored separately from foodstuff containers and any incompatible materials.[2][3]

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all relevant local, regional, and national regulations.[1]

Chemical Disposal:

  • The chemical should be collected for disposal in suitable, closed containers.[2][3]

Contaminated Packaging:

  • Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[2]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C D Weigh and prepare the compound C->D E Store in a tightly sealed container D->E Post-experiment G Segregate waste D->G Waste generation F Place in a cool, dry, and dark environment at -20°C E->F H Dispose of according to institutional and local regulations G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.